Benzyl 2-(4-hydroxyphenyl)acetate
Description
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Properties
IUPAC Name |
benzyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQFMIATSVYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455486 | |
| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27727-37-3 | |
| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester of significant interest in various scientific fields, including pharmaceuticals and materials science. Its structure, combining a benzyl ester with a phenolic acetic acid moiety, suggests potential applications as a prodrug and as an intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its key characteristics in a structured format. Furthermore, this document explores its potential antioxidant and anti-inflammatory properties through a proposed signaling pathway.
Chemical and Physical Properties
This compound (CAS No. 27727-37-3) is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2] While specific experimental data for some physical properties are not widely reported, its characteristics can be inferred from its structure and data on related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 27727-37-3 | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF), slightly soluble in water (predicted). | [3] |
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two effective methods: Fischer esterification and Williamson ether synthesis-like reaction.
Method 1: Fischer Esterification
This common method involves the acid-catalyzed reaction of 4-hydroxyphenylacetic acid with benzyl alcohol.[1] The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester.[1]
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as toluene.
-
Add an excess of benzyl alcohol (1.5-2 equivalents).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Method 2: Reaction of Sodium 4-hydroxyphenylacetate with Benzyl Chloride
This method involves the reaction of the sodium salt of 4-hydroxyphenylacetic acid with benzyl chloride in an aprotic solvent.[1]
Materials:
-
4-Hydroxyphenylacetic acid
-
Sodium hydroxide (NaOH) or sodium hydride (NaH)
-
Benzyl chloride
-
Dry N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Add a solution of sodium hydroxide (1 equivalent) in water or methanol and stir to form the sodium salt of 4-hydroxyphenylacetic acid. Alternatively, for an anhydrous reaction, suspend 4-hydroxyphenylacetic acid in a dry aprotic solvent like DMF and add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
If a protic solvent was used to form the salt, remove the solvent under reduced pressure.
-
To the sodium 4-hydroxyphenylacetate, add a dry aprotic solvent such as DMF.
-
Add benzyl chloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.40-7.25 (m, 5H, Ar-H of benzyl group)
-
δ 7.10 (d, J = 8.0 Hz, 2H, Ar-H ortho to CH₂)
-
δ 6.75 (d, J = 8.0 Hz, 2H, Ar-H ortho to OH)
-
δ 5.15 (s, 2H, -OCH₂Ph)
-
δ 4.90 (s, 1H, -OH, broad)
-
δ 3.60 (s, 2H, -CH₂COO-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 172.0 (C=O)
-
δ 155.0 (C-OH)
-
δ 135.5 (quaternary Ar-C of benzyl group)
-
δ 130.5 (Ar-C ortho to CH₂)
-
δ 128.5 (Ar-C of benzyl group)
-
δ 128.0 (Ar-C of benzyl group)
-
δ 127.0 (quaternary Ar-C)
-
δ 115.5 (Ar-C ortho to OH)
-
δ 67.0 (-OCH₂Ph)
-
δ 41.0 (-CH₂COO-)
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
3100-3000 (C-H stretch, aromatic)
-
2950-2850 (C-H stretch, aliphatic)
-
1735-1715 (C=O stretch, ester)
-
1610, 1515, 1450 (C=C stretch, aromatic)
-
1250-1200 (C-O stretch, ester and phenol)
-
Biological Activity and Signaling Pathways
The biological activity of this compound is not extensively studied; however, its phenolic structure suggests potential antioxidant and anti-inflammatory properties.[1] Phenolic compounds are known to act as antioxidants by scavenging free radicals and modulating cellular signaling pathways involved in inflammation.
Potential Antioxidant and Anti-inflammatory Signaling Pathway
A plausible mechanism of action for this compound involves the modulation of key inflammatory and antioxidant pathways. The phenolic hydroxyl group is crucial for its antioxidant activity, enabling it to donate a hydrogen atom to neutralize reactive oxygen species (ROS). This action can help mitigate oxidative stress, a key contributor to inflammation.
Furthermore, phenolic compounds can influence inflammatory signaling cascades. One such pathway involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of signaling molecules such as nuclear factor-kappa B (NF-κB). By inhibiting these pathways, this compound could potentially reduce the production of inflammatory mediators like prostaglandins and cytokines.
Caption: Proposed mechanism of this compound's antioxidant and anti-inflammatory action.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound is outlined below. This workflow is applicable to both the Fischer esterification and the benzyl chloride methods, with minor variations in the reaction setup.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
This compound is a versatile molecule with significant potential. The synthetic routes described, primarily Fischer esterification and reaction with benzyl chloride, offer viable methods for its preparation in a laboratory setting. While comprehensive data on its physical and biological properties are still emerging, its structural characteristics strongly suggest potential as an antioxidant and anti-inflammatory agent. Further research is warranted to fully elucidate its pharmacological profile and explore its applications in drug development and materials science. This guide provides a foundational resource for researchers and scientists interested in the synthesis and properties of this promising compound.
References
An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate (CAS: 27727-37-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester with the chemical formula C₁₅H₁₄O₃.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological activities. While research on this specific compound is limited, this guide consolidates available information and provides context based on structurally related compounds. It is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis. The document includes detailed experimental protocols for common synthesis and analysis techniques, tabulated quantitative data for easy reference, and visualizations of relevant chemical pathways and workflows.
Chemical and Physical Properties
This compound is an organic compound featuring a benzyl group esterified with 4-hydroxyphenylacetic acid.[1] Its structure combines aromatic rings with hydroxyl and ester functional groups, suggesting potential for various chemical reactions and biological interactions.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 27727-37-3 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (p-Hydroxyphenyl)acetic Acid Benzyl Ester, 4-Hydroxy-benzeneacetic Acid Phenylmethyl Ester | [1] |
| SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | [1] |
| Melting Point | 92 °C |
Synthesis and Purification
The synthesis of this compound can be achieved through several methods, primarily esterification and transesterification.[1]
Synthesis via Esterification
This is a common method involving the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.[1]
Experimental Protocol: Fischer Esterification of 4-hydroxyphenylacetic acid with Benzyl Alcohol
-
Materials: 4-hydroxyphenylacetic acid, benzyl alcohol, sulfuric acid (concentrated), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 4-hydroxyphenylacetic acid and benzyl alcohol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Synthesis via Transesterification
This method involves the reaction of sodium 4-hydroxyphenylacetate with benzyl chloride in an aprotic solvent.[1]
Experimental Protocol: Transesterification using Benzyl Chloride
-
Materials: Sodium 4-hydroxyphenylacetate, benzyl chloride, and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve sodium 4-hydroxyphenylacetate in DMF in a round-bottom flask.
-
Add an equimolar amount of benzyl chloride to the solution.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
-
Purification:
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Spectral Data
Table 2: Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons of both the benzyl and hydroxyphenyl rings, a singlet for the benzylic methylene protons (-CH₂-), and a singlet for the methylene protons of the acetate group (-CH₂-COO-). The phenolic hydroxyl proton will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the benzylic and acetate methylene carbons. |
| FT-IR (cm⁻¹) | A strong absorption band for the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), C-O stretching bands, O-H stretching for the phenolic hydroxyl group (broad, around 3300 cm⁻¹), and bands characteristic of the aromatic rings. |
| Mass Spec (m/z) | A molecular ion peak at approximately 242.27. Common fragmentation patterns for benzyl esters include the loss of the benzyl group (C₇H₇⁺, m/z 91) and the tropylium ion. |
Biological Activity
The biological activity of this compound has not been extensively studied. However, its structural similarity to other phenolic compounds and benzyl derivatives suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.[1]
Potential Antioxidant Activity
Phenolic compounds are known for their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound is a key feature that may confer antioxidant properties.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a small volume of each dilution.
-
Add a solution of DPPH in methanol to each well.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Potential Anti-inflammatory Activity
Some benzyl derivatives and phenolic compounds have demonstrated anti-inflammatory effects. This activity can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for a short pre-incubation period.
-
Stimulate the cells with LPS to induce inflammation and NO production.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Calculate the percentage of NO inhibition and the IC₅₀ value.
-
Potential Antimicrobial Activity
The antimicrobial potential can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
-
Procedure:
-
Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Mechanism of Action and Metabolism
The specific mechanism of action for this compound has not been documented.[1] However, it is plausible that it may act as a prodrug for 4-hydroxyphenylacetic acid (4-HPA), a known metabolite with potential therapeutic effects.[1] The ester linkage could be cleaved by esterase enzymes in the body to release 4-HPA and benzyl alcohol.
The metabolic fate of the released benzyl alcohol would likely follow its known pathway, involving oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Potential Applications
The unique structure of this compound suggests several potential applications in research and development:[1]
-
Prodrug Development: As a potential prodrug for 4-hydroxyphenylacetic acid, it could be investigated for controlled release applications.[1]
-
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules due to its reactive hydroxyl and ester groups.[1]
-
Flavor and Fragrance: Its aromatic nature suggests potential use in the flavor and fragrance industry.[1]
-
Liquid Crystals: The rigid structure of the molecule makes it a candidate for research in the field of liquid crystal materials.[1]
Conclusion
This compound is a compound with interesting potential stemming from its chemical structure. While specific research on this molecule is limited, this guide provides a comprehensive starting point for researchers by summarizing its known properties, outlining detailed experimental protocols for its synthesis and potential biological evaluation, and postulating its metabolic fate. Further investigation is warranted to fully elucidate its biological activities and potential therapeutic applications. This guide serves as a foundational resource to facilitate and inspire future research in this area.
References
physical and chemical properties of Benzyl 2-(4-hydroxyphenyl)acetate
An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate
Abstract
This compound is an aromatic ester with the molecular formula C₁₅H₁₄O₃. Characterized by a benzyl group ester-linked to a 4-hydroxyphenylacetic acid moiety, this compound holds interest in pharmaceutical and materials science research. Its structural features, including a reactive hydroxyl group and an ester linkage, make it a versatile intermediate in organic synthesis. Notably, it is explored as a potential prodrug for 4-hydroxyphenylacetic acid, a compound with known biological activities. Research also suggests potential applications leveraging its aromatic structure in the development of novel liquid crystals. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, potential biological significance, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is classified as an aromatic ester. The presence of both a phenolic hydroxyl group and a benzyl ester functional group dictates its chemical reactivity and physical characteristics.[1]
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 27727-37-3[2] |
| Molecular Formula | C₁₅H₁₄O₃[1][2] |
| Molecular Weight | 242.27 g/mol [2] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O[2] |
| InChI | InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2[2] |
| InChIKey | IUGQFMIATSVYLK-UHFFFAOYSA-N[2] |
| Synonyms | (p-Hydroxyphenyl)acetic Acid Benzyl Ester, Benzyl 4-Hydroxyphenylacetate, 4-Hydroxy-benzeneacetic Acid Phenylmethyl Ester[2] |
Physicochemical Properties
Experimental data on the physical properties of this compound are not extensively reported. The values presented below are primarily computed properties from publicly available chemical databases.
| Property | Value | Notes |
| XLogP3 | 2.8 | Computed |
| Polar Surface Area | 46.5 Ų | Computed |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. |
Synthesis and Experimental Protocols
This compound can be synthesized through standard organic chemistry reactions. The most common methods involve the formation of an ester bond between 4-hydroxyphenylacetic acid and benzyl alcohol.[1]
Synthesis Methodologies
-
Fischer Esterification: This acid-catalyzed method involves the direct reaction of 4-hydroxyphenylacetic acid with benzyl alcohol. The reaction is typically heated under reflux to drive the equilibrium towards the product.[1]
-
Transesterification/Alkylation: An alternative route involves the reaction of a salt of the carboxylic acid, such as sodium 4-hydroxyphenylacetate, with benzyl chloride or benzyl bromide in an aprotic solvent like dimethylformamide (DMF).[1]
General Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound via Fischer Esterification.
Materials:
-
4-Hydroxyphenylacetic acid (1.0 eq)
-
Benzyl alcohol (~10 eq, used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 4-hydroxyphenylacetic acid and an excess of benzyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
Spectroscopic Analysis
Specific experimental spectral data for this compound is not widely published. The following table summarizes the expected characteristic signals based on its chemical structure and data from analogous compounds like benzyl acetate.[3]
| Spectroscopy | Expected Signals |
| ¹H-NMR | ~9-10 ppm: Singlet, 1H (phenolic -OH)~7.3 ppm: Multiplet, 5H (benzyl aromatic C-H)~7.1 ppm: Doublet, 2H (aromatic C-H ortho to CH₂)~6.7 ppm: Doublet, 2H (aromatic C-H ortho to OH)~5.1 ppm: Singlet, 2H (benzyl -CH₂-O)~3.6 ppm: Singlet, 2H (-CH₂-C=O) |
| ¹³C-NMR | ~172 ppm: Ester Carbonyl (C=O)~156 ppm: Aromatic C-OH~136 ppm: Aromatic C-ipso (benzyl ring)~130 ppm: Aromatic C-H (para to OH)~128 ppm: Aromatic C-H (benzyl ring)~125 ppm: Aromatic C-ipso (phenylacetate ring)~115 ppm: Aromatic C-H (ortho to OH)~67 ppm: Benzyl Methylene (-CH₂-O)~41 ppm: Methylene (-CH₂-C=O) |
| IR (cm⁻¹) | 3400-3200 (broad): O-H stretch (phenol)3100-3000: Aromatic C-H stretch~1735: C=O stretch (ester)[3]~1250: C-O stretch (ester)[3] |
| Mass Spec (EI) | m/z 242: Molecular Ion (M⁺)m/z 151: [M - C₇H₇]⁺ (loss of benzyl group)m/z 107: [C₇H₇O]⁺ (hydroxytropylium ion)m/z 91: [C₇H₇]⁺ (tropylium ion, base peak)[3] |
Biological Activity and Potential Applications
Research into this compound is limited, but its structure suggests several areas of application in drug development and materials science.[1]
-
Prodrug Development: The benzyl ester can function as a protecting group that is susceptible to cleavage by esterase enzymes in the body. This makes it a potential prodrug for 4-hydroxyphenylacetic acid (4-HPA), a compound noted for its potential therapeutic effects.[1] This strategy can be used to improve the bioavailability or modify the release profile of the active agent.
-
Synthetic Intermediate: With reactive hydroxyl and ester groups, it serves as a useful building block in organic synthesis for creating more complex molecules.[1] It is known as an intermediate in the preparation of Camostat metabolites, which are relevant in pharmaceutical research.[4]
-
Potential Bioactivity: While specific studies are scarce, the parent compound 4-HPA and its derivatives are known to possess antioxidant properties due to the phenolic hydroxyl group's ability to scavenge free radicals.[1] Anti-inflammatory and antimicrobial activities have also been suggested for related compounds.[1]
-
Liquid Crystals: The rigid aromatic structure of the molecule makes it a candidate for investigation in the field of liquid crystal materials.[1]
Safety and Handling
General Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and potential applications, particularly as a synthetic intermediate and a prodrug candidate. While comprehensive experimental data on its physical and biological properties are still emerging, its structural characteristics provide a strong basis for its exploration in medicinal chemistry and materials science. This guide summarizes the current knowledge to support and encourage further research and development involving this promising molecule.
References
An In-Depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure and properties of Benzyl 2-(4-hydroxyphenyl)acetate, a compound of interest in various scientific fields.
Molecular and Physicochemical Data
This compound is an organic compound with the molecular formula C15H14O3.[1] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C15H14O3 | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2][3][4][5] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 27727-37-3 | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | [1][2] |
Molecular Structure
The structure of this compound consists of a benzyl ester of 4-hydroxyphenylacetic acid. This unique combination of a benzene ring, an acetate group, and a hydroxyl group contributes to its distinct chemical properties and potential biological activities.
References
- 1. Buy this compound | 27727-37-3 [smolecule.com]
- 2. This compound | C15H14O3 | CID 11107524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:27727-37-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound price & availability - MOLBASE [molbase.com]
- 5. Benzyl 2-hydroxyphenylacetate | C15H14O3 | CID 15525522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Benzyl 2-(4-hydroxyphenyl)acetate (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |
| ~7.30 - 7.40 | Multiplet | 5H | C₆H₅ -CH₂ |
| ~7.10 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to CH₂) |
| ~6.75 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to OH) |
| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |
| ~3.60 | Singlet | 2H | Ar-CH₂ -COO- |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C =O (Ester) |
| ~156.0 | C -OH (Aromatic) |
| ~136.0 | Quaternary C (Benzyl) |
| ~130.0 | C -H (Aromatic) |
| ~128.5 | C -H (Aromatic, Benzyl) |
| ~128.0 | C -H (Aromatic, Benzyl) |
| ~126.0 | Quaternary C (Aromatic) |
| ~115.5 | C -H (Aromatic) |
| ~67.0 | -O-C H₂-Ph |
| ~41.0 | Ar-C H₂-COO- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenol) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| 1610, 1515, 1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1170 | Strong | C-O Stretch (Phenol) |
Mass Spectrometry (MS)
| m/z | Predicted Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 108 | [HO-C₆H₄-CH₂]⁺ |
| 107 | [HO-C₆H₄-CH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat (for oils): Place a small drop of the sample directly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place in a solution cell.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample holder (or pure solvent).
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Energy: Typically 70 eV for EI.
-
Mass Range: Scan a mass-to-charge (m/z) range from approximately 40 to 400 amu.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Solubility Profile of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester of significant interest in various scientific fields, including pharmaceuticals and organic synthesis.[1] Its utility as an intermediate, potential prodrug, and a subject of study for its antioxidant and anti-inflammatory properties necessitates a thorough understanding of its physicochemical characteristics, particularly its solubility in different solvent systems.[1] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide infers a qualitative solubility profile based on its structural components—a benzyl ester and a phenolic hydroxyl group—and the known solubility of related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem[2] |
| Molecular Weight | 242.27 g/mol | PubChem[2] |
| Melting Point | 92-94 °C | ChemicalBook[3] |
| Predicted Boiling Point | 394.0 ± 22.0 °C | ChemicalBook[3] |
| Predicted Density | 1.203 ± 0.06 g/cm³ | ChemicalBook[3] |
| Appearance | Solid | Inferred from melting point |
Inferred Solubility Profile
The solubility of this compound is dictated by the interplay of its polar phenolic hydroxyl group and its largely non-polar benzyl and phenylacetate moieties. The ester group itself contributes some polarity. This structure suggests that the compound will exhibit a range of solubilities in organic solvents and limited solubility in water.
Based on the general principle of "like dissolves like" and data for structurally similar compounds, the following qualitative solubility profile at ambient temperature (approximately 20-25°C) is proposed.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO can effectively solvate both the polar hydroxyl group and the aromatic rings. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower, but still significant, solubility. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the phenolic hydroxyl and ester groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds containing polar functional groups.[4] | |
| Water | Sparingly Soluble / Insoluble | The large non-polar surface area of the benzyl and phenyl groups is expected to dominate, leading to low aqueous solubility. | |
| Non-Polar Aromatic | Toluene | Moderately Soluble | The aromatic rings of toluene can interact favorably with the phenyl and benzyl groups of the solute via π-π stacking. |
| Benzene | Moderately Soluble | Similar to toluene, benzene should be a reasonably good solvent. | |
| Ethers | Diethyl Ether | Slightly Soluble / Insoluble | Diethyl ether is a relatively non-polar solvent and may not effectively solvate the polar hydroxyl group. |
| Tetrahydrofuran (THF) | Moderately Soluble | THF is more polar than diethyl ether and is generally a better solvent for a wider range of organic compounds. | |
| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic solids. |
| Chloroform | Soluble | Similar to DCM, chloroform is a versatile solvent for organic compounds. | |
| Non-Polar Aliphatic | n-Hexane | Insoluble | The significant difference in polarity between the solute and hexane will likely result in very poor solubility. |
| Cyclohexane | Insoluble | Similar to n-hexane, cyclohexane is a non-polar solvent and is not expected to dissolve the compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental methods are widely accepted and can be readily implemented in a laboratory setting.
Visual (Qualitative) Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Methodology:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
After each addition, vortex or agitate the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for the complete dissolution of the solid.
-
Classify the solubility as:
-
Soluble: Dissolves completely.
-
Slightly Soluble: A significant portion of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
Shake-Flask Method for Quantitative Solubility Determination
This is a widely used and reliable method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of analytical grade solvents
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique (e.g., UV-Vis spectrophotometer).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility testing and the experimental setup for the shake-flask method.
Conclusion
While experimentally determined quantitative solubility data for this compound are scarce in the literature, a reliable qualitative profile can be inferred from its chemical structure. For researchers, scientists, and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. The successful application of these methods will enable the effective use of this compound in various research and development endeavors.
References
The Synthetic Versatility of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide for Researchers
Introduction
Benzyl 2-(4-hydroxyphenyl)acetate, a benzylic ester of 4-hydroxyphenylacetic acid, is a valuable and versatile intermediate in the field of organic synthesis. Its chemical structure, featuring a reactive phenolic hydroxyl group, a cleavable benzyl ester, and an activated methylene group, makes it a strategic building block for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the synthesis of this compound and explores its potential applications, particularly as a precursor to bioactive isoflavones and as an intermediate in the synthesis of pharmaceutical agents like Camostat analogues. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic endeavors.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst. Another viable method is the transesterification reaction between sodium 4-hydroxyphenylacetate and benzyl chloride.
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for the synthesis of this compound via Fischer esterification.
Reaction Scheme:
Figure 1: Fischer Esterification Synthesis.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 4-Hydroxyphenylacetic acid | 152.15 | 15.2 g | 0.10 |
| Benzyl alcohol | 108.14 | 16.2 mL (17.0 g) | 0.16 |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |
| Toluene | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Hexane | - | For extraction | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyphenylacetic acid (15.2 g, 0.10 mol), benzyl alcohol (16.2 mL, 0.16 mol), and toluene (100 mL).
-
Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the theoretical amount of water has been collected (approximately 1.8 mL), or when the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 27727-37-3 |
| Appearance | White to off-white solid |
| Predicted ¹H NMR | δ 7.30-7.40 (m, 5H, Ar-H of benzyl), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 3.55 (s, 2H, -CH₂-COO), ~5.0 (br s, 1H, -OH) |
| Predicted ¹³C NMR | δ 172.5 (C=O), 155.0 (C-OH), 136.0 (Ar-C), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-C), 115.5 (Ar-CH), 67.0 (-CH₂-Ph), 40.5 (-CH₂-COO) |
| Typical IR (cm⁻¹) | 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1735 (C=O ester stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch) |
Potential Applications in Organic Synthesis
Precursor to Deoxybenzoins for Isoflavone Synthesis
Isoflavones are a class of naturally occurring compounds with significant biological activities. A common synthetic route to isoflavones is through the cyclization of 2-hydroxydeoxybenzoins. This compound can serve as a key precursor to a deoxybenzoin intermediate through a Fries rearrangement.
Proposed Synthetic Pathway:
The Fries rearrangement of this compound, catalyzed by a Lewis acid such as aluminum chloride, is expected to yield a mixture of ortho and para acylated products. The desired ortho-acylated product, a 2-hydroxydeoxybenzoin, can then be cyclized to form an isoflavone, such as daidzein, by reaction with a one-carbon source like N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Figure 2: Proposed synthesis of Daidzein.
Representative Experimental Protocol: Fries Rearrangement
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, slowly add this compound (1 equivalent).
-
The reaction mixture is then heated to a specific temperature to control the regioselectivity (lower temperatures favor the para product, while higher temperatures favor the ortho product). For the synthesis of the 2-hydroxydeoxybenzoin, a higher temperature (e.g., 120-160 °C) would be employed.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
The ortho and para isomers are separated by column chromatography.
Intermediate in the Synthesis of Camostat Analogues
This compound is reported to be an intermediate in the preparation of Camostat metabolites. Camostat is a serine protease inhibitor, and its analogues are of interest for various therapeutic applications. A plausible synthetic route to Camostat analogues involves the initial deprotection of the benzyl ester, followed by coupling reactions.
Proposed Synthetic Workflow:
Figure 3: Proposed workflow for Camostat analogue synthesis.
Synthetic Steps Outline:
-
Debenzylation: The benzyl ester of this compound is cleaved, typically by catalytic hydrogenation (e.g., H₂ over Pd/C), to yield 4-hydroxyphenylacetic acid.
-
Side-chain Esterification: The resulting carboxylic acid is then esterified with a suitable side chain, for example, N,N-dimethyl-2-chloroacetamide, to introduce the desired functional group at the carboxylic acid position.
-
Final Coupling: The phenolic hydroxyl group of the intermediate is then esterified with 4-guanidinobenzoic acid to yield the final Camostat analogue.
Other Potential Applications
-
Prodrug Development: The benzyl ester moiety can be enzymatically cleaved in vivo, suggesting that this compound could be developed as a prodrug of 4-hydroxyphenylacetic acid, which has potential therapeutic activities.
-
Flavor and Fragrance Industry: Due to its aromatic nature, this compound has potential applications as a component in fragrances and flavorings.
-
Liquid Crystals: The rigid, aromatic structure of this compound makes it a candidate for research in the field of liquid crystal materials.
Conclusion
This compound is a readily accessible and highly functionalized molecule with significant potential in organic synthesis. Its utility as a precursor for the synthesis of bioactive isoflavones via deoxybenzoin intermediates, and as a building block for pharmaceutical agents like Camostat analogues, highlights its importance. The synthetic pathways and representative protocols outlined in this guide are intended to provide a solid foundation for researchers to explore and exploit the full synthetic potential of this versatile compound. Further research into its applications is likely to uncover new and valuable transformations, solidifying its role as a key intermediate in the synthesis of complex organic molecules.
The Strategic Role of Benzyl 2-(4-hydroxyphenyl)acetate in Isoflavone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of polyphenolic compounds predominantly found in legumes, have garnered significant scientific interest due to their diverse biological activities, including estrogenic, antioxidant, and anticancer properties. This has propelled the demand for efficient and scalable synthetic routes to access these molecules for further investigation and drug development. A key strategic precursor in the synthesis of many isoflavones is Benzyl 2-(4-hydroxyphenyl)acetate. Its chemical structure provides a foundational B-ring and the adjacent benzylic carbon, which are essential for constructing the characteristic 3-phenylchromen-4-one core of isoflavones. This technical guide provides an in-depth overview of the synthetic pathways leveraging this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the field.
The Deoxybenzoin Pathway: A Central Synthetic Route
The most prominent and widely utilized method for the synthesis of isoflavones from this compound is the deoxybenzoin pathway.[1] This pathway is characterized by two principal transformations: the formation of a 2-hydroxyphenyl benzyl ketone (a deoxybenzoin) intermediate, followed by a cyclization reaction to yield the final isoflavone structure.[2]
Overall Synthetic Workflow
The synthesis commences with a Friedel-Crafts acylation reaction between a substituted phenol (providing the A-ring of the isoflavone) and this compound or its corresponding acid chloride. This step forms the critical deoxybenzoin intermediate. The subsequent cyclization of the deoxybenzoin is typically achieved using a formylating agent, which introduces the C2 carbon of the chromenone ring, leading to the isoflavone core.
References
The Biological Versatility of Benzyl 2-(4-hydroxyphenyl)acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2-(4-hydroxyphenyl)acetate and its derivatives represent a significant branch of the homoisoflavonoid family, a class of natural compounds lauded for their diverse and potent biological activities. This technical guide delves into the core pharmacological properties of these compounds, presenting a comprehensive overview of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. The information herein is curated to support further research and development in the pursuit of novel therapeutic agents.
Core Biological Activities: A Quantitative Overview
The biological efficacy of this compound derivatives, as part of the broader homoisoflavonoid class, has been quantified across numerous studies. The following tables summarize key findings in the areas of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities, providing a comparative landscape of their potential.
Table 1: Antioxidant Activity of Homoisoflavonoid Derivatives
The antioxidant capacity of these compounds is frequently evaluated by their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being a common method. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound/Extract | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Ref. (µg/mL) | Source |
| Rutin | DPPH | 10 | - | - | [1] |
| Quercetin | DPPH | 20 | - | - | [1] |
| 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one | DPPH | 30 | - | - | [1] |
| 2-Hydroxy benzyl hydrazide derivative (C-7) | DPPH | 81.28 | Ascorbic Acid | 30.20 | [2] |
| 2-Hydroxy benzyl hydrazide derivative (C-2) | DPPH | 85.64 | Ascorbic Acid | 30.20 | [2] |
Table 2: Anti-inflammatory Activity of Homoisoflavonoid and Flavonoid Derivatives
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or enzymes such as cyclooxygenase (COX).
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 of Ref. (µM) | Source |
| Apigenin | β-glucuronidase release inhibition | 2.8 ± 0.1 | - | - | [3] |
| Apigenin | Lysozyme release inhibition | 17.7 ± 1.9 | - | - | [3] |
| 2'-Hydroxygenistein | β-glucuronidase release inhibition | 5.9 ± 1.4 | - | - | [3] |
| 2'-Hydroxygenistein | Lysozyme release inhibition | 9.7 ± 3.5 | - | - | [3] |
| Apigenin | Superoxide anion generation | 3.4 ± 0.3 | - | - | [3] |
| Daidzein | Superoxide anion generation | 25.1 ± 5.0 | - | - | [3] |
| Apigenin | NO Production in RAW 264.7 cells | 10.7 ± 0.1 | - | - | [3] |
| Genistein | NO Production in N9 microglial cells | 13.9 ± 1.1 | - | - | [3] |
Table 3: Antimicrobial Activity of Flavonoid and Homoisoflavonoid Derivatives
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC of Ref. (µg/mL) | Source |
| Kaempferol 3-O-α-l-(2‴,4‴-di-E-p-coumaroyl)-rhamnoside | Staphylococcus aureus (MRSA) | 0.5 - 2.0 | Tetracycline | - | [4][5] |
| Luteolin | Mycobacterium tuberculosis | 25 | - | - | [4][5] |
| Quercetin | Mycobacterium tuberculosis | 50 | - | - | [4][5] |
| Chlorinated Chalcone (Compound 10) | Staphylococcus aureus strains | 31.25 | - | - | [6] |
| 2-Hydroxy benzyl hydrazide derivative (C-7) | Staphylococcus aureus | - | Ciprofloxacin | - | [2] |
| 2-Hydroxy benzyl hydrazide derivative (C-7) | Escherichia coli | - | Ciprofloxacin | - | [2] |
Note: For the 2-Hydroxy benzyl hydrazide derivative (C-7), the source indicates a larger zone of inhibition compared to the reference drug, signifying potent activity, but does not provide a specific MIC value.[2]
Table 4: Cytotoxic Activity of Homoisoflavonoid and Flavonoid Derivatives against Cancer Cell Lines
The cytotoxic or anti-proliferative activity is typically expressed as the IC50 value, the concentration of a compound that inhibits the growth of cancer cells by 50%.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 of Ref. (µM) | Source |
| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | Cisplatin | - | [7] |
| Aurone derivative | MV-4-11 (Leukemia) | 7.45 ± 0.87 | Cisplatin | - | [7] |
| Xanthohumol | Du145 (Prostate) | - | Cisplatin | - | [7] |
| Aurone derivative | Du145 (Prostate) | 14.71 ± 4.42 | Cisplatin | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the fundamental experimental protocols for assessing the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the core compound, this compound, can be achieved through several established methods:
-
Esterification: This common method involves the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux.[8]
-
Transesterification: An alternative route involves the use of benzyl chloride and sodium 4-hydroxyphenylacetate. This reaction is generally performed in an aprotic solvent like dimethylformamide (DMF).[8]
Derivatives can be synthesized by utilizing substituted variants of the starting materials in these reactions.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the free radical scavenging ability of a compound.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Create serial dilutions of the test compounds and the positive control.
-
In a 96-well microplate, add a specific volume of the DPPH working solution to an equal volume of each sample dilution.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in a suitable medium and seed them in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
-
Data Calculation:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is then determined.
-
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation:
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microplate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.
Diagram 1: General Experimental Workflow for Biological Activity Screening
Caption: Workflow for synthesis, screening, and analysis of derivatives.
Diagram 2: Simplified PI3K/Akt Signaling Pathway Modulation by Flavonoids
Caption: Flavonoid derivatives can inhibit the PI3K/Akt pathway.
Diagram 3: Simplified MAPK/ERK Signaling Pathway Modulation by Flavonoids
Caption: Flavonoid derivatives can modulate the MAPK/ERK signaling cascade.
Conclusion and Future Directions
The presented data underscores the significant therapeutic potential of this compound derivatives and the broader class of homoisoflavonoids. Their multifaceted biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, position them as promising candidates for further drug development.
Future research should focus on:
-
Systematic Synthesis and Screening: A more targeted synthesis of a library of this compound derivatives and their comprehensive screening will be crucial to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these specific derivatives will provide a deeper understanding of their therapeutic potential and potential side effects.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic promise of these compounds into clinical applications.
References
- 1. Quantitative analysis of flavonols, flavonol glycoside and homoisoflavonoids in Polygonatum verticillatum using UHPLC-DAD-QTOF-IMS and evaluation of their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 27727-37-3 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide to its Potential as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester with significant potential as a prodrug for the therapeutically active metabolite, 4-hydroxyphenylacetic acid (4-HPA). 4-HPA has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, proposed mechanism of action as a prodrug, and the biological activities of its active metabolite. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data to facilitate further investigation into this promising compound.
Introduction
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active agents, such as poor solubility, limited permeability, and rapid metabolism. This compound is a benzyl ester of 4-hydroxyphenylacetic acid (4-HPA). The core concept behind its use as a prodrug lies in the enzymatic cleavage of the benzyl ester bond in vivo, releasing the active 4-HPA.[1] 4-HPA is a known metabolite of acetaminophen and has been the subject of research for its potential therapeutic applications.[1]
This guide will delve into the technical aspects of this compound, providing a foundation for its evaluation as a viable prodrug candidate.
Physicochemical Properties
A clear understanding of the physicochemical properties of a prodrug is crucial for formulation and delivery studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 27727-37-3 | [2] |
| SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | [2] |
| Computed XLogP3 | 2.8 | [2] |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The most common methods are esterification and transesterification.[1]
Experimental Protocol: Fischer Esterification
This method involves the direct esterification of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.
Materials:
-
4-hydroxyphenylacetic acid
-
Benzyl alcohol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or a similar aprotic solvent capable of forming an azeotrope with water
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as toluene.
-
Add an excess of benzyl alcohol (1.5-2 equivalents) to the solution.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Experimental Protocol: Williamson Ether Synthesis-like Reaction (Transesterification)
This method utilizes the sodium salt of 4-hydroxyphenylacetic acid and benzyl chloride.
Materials:
-
4-hydroxyphenylacetic acid
-
Sodium hydroxide (NaOH) or sodium methoxide (NaOMe)
-
Benzyl chloride
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Dichloromethane or Ethyl acetate for extraction
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Prepare the sodium salt of 4-hydroxyphenylacetic acid by reacting it with one equivalent of sodium hydroxide or sodium methoxide in a suitable solvent and then removing the solvent.
-
Dissolve the sodium 4-hydroxyphenylacetate in a polar aprotic solvent like DMF.
-
Add benzyl chloride (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Prodrug Concept and Mechanism of Action
The primary rationale for using this compound is to improve the delivery and pharmacokinetic profile of the active drug, 4-hydroxyphenylacetic acid.
Prodrug Activation: Enzymatic Hydrolysis
It is hypothesized that upon administration, the benzyl ester bond of this compound is cleaved by ubiquitous esterases present in the plasma and various tissues, such as the liver and small intestine, to release 4-hydroxyphenylacetic acid and benzyl alcohol.[1] Studies on similar compounds like benzyl acetate and benzyl salicylates have shown that they are readily hydrolyzed by carboxylesterases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Isoflavones using Benzyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of isoflavones, a significant class of phytoestrogens with diverse pharmacological activities. The synthetic strategy focuses on utilizing Benzyl 2-(4-hydroxyphenyl)acetate as a key starting material. The primary pathway involves a multi-step process: initial deprotection of the benzyl ester to yield 4-hydroxyphenylacetic acid, followed by a Friedel-Crafts acylation with a phenolic substrate to form a 2-hydroxydeoxybenzoin intermediate. This intermediate is then cyclized to the isoflavone core. An alternative, more efficient one-pot synthesis protocol is also presented. Quantitative data from relevant literature are summarized in tables for easy comparison, and key experimental workflows and biological signaling pathways are visualized using diagrams.
Overall Synthetic Strategy
The synthesis of isoflavones from this compound primarily follows the deoxybenzoin route. This involves two main approaches: a stepwise synthesis, which allows for the isolation of intermediates, and a more streamlined one-pot synthesis. The synthesis of Daidzein is presented as a representative example.
Experimental Protocols
Protocol 1: Stepwise Synthesis of Daidzein
This protocol involves three distinct steps: deprotection of the starting material, formation of the deoxybenzoin intermediate, and the final cyclization to the isoflavone.
Step 1: Deprotection of this compound
This step removes the benzyl protecting group to yield the free carboxylic acid, which is required for the subsequent Friedel-Crafts reaction.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Fit the reaction flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 4-hydroxyphenylacetic acid. The product can be purified by recrystallization if necessary.
-
Step 2: Friedel-Crafts Acylation to form 2,4-Dihydroxy-4'-hydroxydeoxybenzoin
This reaction forms the key deoxybenzoin skeleton by acylating resorcinol with 4-hydroxyphenylacetic acid.
-
Materials:
-
4-Hydroxyphenylacetic acid (from Step 1)
-
Resorcinol
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) or Zinc Chloride (ZnCl₂)
-
-
Procedure (using BF₃·Et₂O): [1]
-
Combine 4-hydroxyphenylacetic acid (1 equivalent) and resorcinol (1 equivalent) in a round-bottom flask.
-
Add an excess of Boron trifluoride diethyl etherate (BF₃·Et₂O, ~5 equivalents).
-
Heat the mixture at approximately 90°C for 90 minutes under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a 10% aqueous sodium acetate solution.
-
Allow the mixture to stand for several hours, during which a precipitate will form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent and purify the crude deoxybenzoin intermediate by column chromatography.
-
Step 3: Cyclization to form Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one)
The deoxybenzoin intermediate is cyclized with a one-carbon source, such as a Vilsmeier reagent, to form the isoflavone.
-
Materials:
-
2,4-Dihydroxy-4'-hydroxydeoxybenzoin (from Step 2)
-
N,N-Dimethylformamide (DMF)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Methanesulfonyl chloride (MsCl)
-
-
-
Dissolve the deoxybenzoin intermediate (1 equivalent) in DMF.
-
Add BF₃·Et₂O (~2.5 equivalents) to the solution.
-
Cool the mixture in an ice bath and add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then recrystallize from ethanol or an ethanol/water mixture to obtain pure Daidzein.
-
Protocol 2: One-Pot Synthesis of Daidzein
This protocol combines the acylation and cyclization steps, offering a more efficient route from the deprotected starting material.[2][3]
-
Materials:
-
4-Hydroxyphenylacetic acid
-
Resorcinol
-
Zinc Chloride (ZnCl₂, anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Methanesulfonyl chloride (MsCl)
-
-
Procedure:
-
Heat anhydrous zinc chloride until molten in a reaction vessel under a nitrogen atmosphere.
-
Add resorcinol (1 equivalent) and 4-hydroxyphenylacetic acid (1 equivalent) to the molten zinc chloride.
-
Stir the mixture at high temperature (e.g., 140-160°C) for 1-2 hours to form the deoxybenzoin intermediate in situ.
-
Cool the reaction mixture to room temperature and add DMF.
-
Add BF₃·Et₂O, followed by the dropwise addition of MsCl while cooling in an ice bath.
-
Stir the mixture at room temperature for 2-4 hours.
-
Work up the reaction as described in Step 3 of Protocol 1 by pouring into ice water, filtering the precipitate, and recrystallizing to yield Daidzein.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in isoflavone synthesis, as reported in the literature for various substrates.
Table 1: Conditions and Yields for Deoxybenzoin Synthesis (Friedel-Crafts Acylation)
| Phenol Substrate | Phenylacetic Acid Substrate | Catalyst/Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Resorcinol | p-Methoxyphenylacetic acid | BF₃·Et₂O | 90°C, 90 min | 88% | [4] |
| Phloroglucinol | 4-Hydroxyphenylacetic acid | BF₃·Et₂O | Reflux | 14% (of final isoflavone) | |
| Resorcinol | Phenylacetic acid | Molten ZnCl₂ | 140-160°C, 1-2h | Intermediate | [3] |
| Phenol | Acetic Acid | Polyphosphoric Acid | Heat | Not specified |[5] |
Table 2: Conditions and Yields for Isoflavone Synthesis (Cyclization of Deoxybenzoin) | Deoxybenzoin Substrate | Cyclizing Reagent System | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dihydroxy-deoxybenzoin | DMF/BF₃·Et₂O/MsCl | RT, 2-4h | 92% |[3] | | 2,4-Dihydroxy-4'-methoxy-deoxybenzoin | DMF/BF₃·Et₂O/MsCl | RT, 2-4h | 94% |[3] | | 2-Hydroxy-4,4'-dimethoxy-deoxybenzoin | DMF/BF₃·Et₂O/MsCl | RT, 2-4h | 95% |[3] | | 2'-hydroxy-α-phenylacetophenone | Triethyl orthoformate / DMAP | 100°C, 4h | 96% |[1] | | 2'-hydroxy-α-phenylacetophenone | DMF / DMAP | 100°C, 4h | 92% |[1] |
Biological Context and Signaling Pathways
Isoflavones such as Daidzein and its close relative Genistein are well-known for their estrogenic and other biological activities. They primarily exert their effects by interacting with estrogen receptors (ERα and ERβ) and modulating various downstream signaling cascades.
Isoflavones like daidzein can bind to both estrogen receptor subtypes, ERα and ERβ, often with a higher affinity for ERβ.[6] This interaction can trigger or inhibit gene transcription, leading to varied cellular responses depending on the tissue-specific ratio of the receptors.[6] Beyond direct nuclear receptor binding, isoflavones can also activate membrane-associated receptors like GPER1, leading to the rapid activation of kinase cascades such as the PI3K/Akt and MAPK pathways.[3][7] These pathways are crucial regulators of cell survival, proliferation, and apoptosis.[7][8] Furthermore, isoflavones possess ER-independent antioxidant properties.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids (2006) | Himanshu Singh | 18 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Esterification of 4-Hydroxyphenylacetic Acid with Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 4-hydroxyphenylacetic acid with benzyl alcohol yields benzyl 2-(4-hydroxyphenyl)acetate, a valuable chemical intermediate. This compound and its derivatives are of interest in various fields, including pharmaceuticals and fragrance industries. This document provides detailed protocols for the synthesis of this compound via two primary methods: Fischer-Speier esterification and enzymatic catalysis. The protocols are designed to be reproducible and include comprehensive data for comparison.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Hydroxyphenylacetic Acid | C₈H₈O₃ | 152.15 | White solid |
| Benzyl Alcohol | C₇H₈O | 108.14 | Colorless liquid |
| This compound | C₁₅H₁₄O₃ | 242.27 | - |
Table 2: Comparison of Synthesis Methods
| Parameter | Fischer-Speier Esterification | Enzymatic Catalysis |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | Candida antarctica lipase B (CALB), e.g., Novozym 435 |
| Solvent | Toluene | Isooctane |
| Temperature | Reflux (approx. 110-120 °C) | 60-70 °C |
| Reaction Time | 3 - 8 hours | 24 - 72 hours |
| Typical Yield | High | Low to Moderate |
| Key Advantages | Faster reaction times, high conversion. | Mild reaction conditions, high selectivity, environmentally friendly. |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions. | Longer reaction times, lower yields, cost of enzyme. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid
This protocol describes the synthesis of this compound using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 4-hydroxyphenylacetic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Solvent Addition: Add a sufficient volume of toluene to the flask to ensure proper stirring and to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.
Protocol 2: Enzymatic Esterification using Candida antarctica Lipase B (CALB)
This protocol outlines a milder, enzymatic approach to the synthesis of this compound.
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Isooctane (or another suitable organic solvent)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Reaction vial or flask with a screw cap
-
Orbital shaker or magnetic stirrer with heating capabilities
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction vial, combine 4-hydroxyphenylacetic acid (1.0 equivalent) and benzyl alcohol (1.0-1.5 equivalents) in isooctane.
-
Enzyme Addition: Add the immobilized CALB (typically 5-10% by weight of the substrates).
-
Water Removal (Optional): Add activated molecular sieves to the reaction mixture to absorb the water produced during the esterification, which can help to drive the equilibrium towards the product.
-
Reaction: Seal the vial and place it in an orbital shaker or on a stirring hotplate set to a temperature between 60-70 °C. Allow the reaction to proceed for 24-72 hours.
-
Work-up: a. After the reaction period, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused. b. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by silica gel column chromatography as described in Protocol 1.
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification.
Enzymatic Esterification Workflow
Caption: Workflow for the enzymatic esterification.
Reaction Signaling Pathway (Fischer-Speier Esterification)
Caption: Simplified mechanism of Fischer-Speier esterification.
Application Notes and Protocols: Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, an organic compound with potential applications as a prodrug or as an intermediate in the synthesis of more complex molecules.[1] Two common and effective methods for its synthesis are presented: Fischer Esterification and Benzylation using Benzyl Bromide.
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the two detailed synthetic protocols. This allows for a direct comparison to aid in the selection of the most suitable method based on available reagents, equipment, and desired outcomes.
| Parameter | Method 1: Fischer Esterification | Method 2: Benzylation with Benzyl Bromide |
| Starting Material | 4-Hydroxyphenylacetic acid | 4-Hydroxyphenylacetic acid |
| Reagent | Benzyl alcohol | Benzyl bromide |
| Catalyst/Base | Sulfuric acid (H₂SO₄) | Sodium bicarbonate (NaHCO₃) |
| Solvent | Toluene | Dimethylformamide (DMF) / 1,4-Dioxane (1:1) |
| Molar Ratio (Acid:Alcohol/Bromide:Catalyst/Base) | 1 : 1.5 : 0.1 | 1 : 1.1 : 1 |
| Reaction Temperature | Reflux (~111°C) | 90°C |
| Reaction Time | 4-6 hours | 24 hours |
| Typical Yield | 75-85% | 85-95% |
Experimental Protocols
Method 1: Fischer Esterification
This method involves the acid-catalyzed reaction of 4-hydroxyphenylacetic acid with benzyl alcohol.[1][2] The use of a Dean-Stark apparatus is recommended to remove the water generated during the reaction, which drives the equilibrium towards the product.[2][3]
Materials:
-
4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)
-
Benzyl alcohol (10.7 g, 10.3 mL, 98.6 mmol)
-
Concentrated sulfuric acid (0.36 mL, 6.6 mmol)
-
Toluene (150 mL)
-
Saturated sodium bicarbonate solution (100 mL)
-
Saturated sodium chloride (brine) solution (50 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for crystallization)
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol), benzyl alcohol (10.7 g, 98.6 mmol), and toluene (150 mL).
-
Stir the mixture to dissolve the solids.
-
Slowly add concentrated sulfuric acid (0.36 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.
Method 2: Benzylation with Benzyl Bromide
This protocol describes the synthesis via the reaction of 4-hydroxyphenylacetic acid with benzyl bromide using a mild base.[4] This method often results in high yields under relatively mild conditions.
Materials:
-
4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)
-
Benzyl bromide (12.4 g, 9.1 mL, 72.3 mmol)
-
Sodium bicarbonate (5.5 g, 65.7 mmol)
-
Dimethylformamide (DMF, 75 mL)
-
1,4-Dioxane (75 mL)
-
Ethyl acetate (EtOAc, 200 mL)
-
Saturated sodium chloride (brine) solution (100 mL)
-
Water (100 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) and benzyl bromide (12.4 g, 72.3 mmol) in a 1:1 mixture of DMF and 1,4-dioxane (150 mL).
-
Add sodium bicarbonate (5.5 g, 65.7 mmol) to the solution at room temperature.
-
Heat the reaction mixture to 90°C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (200 mL).
-
Wash the organic solution with saturated sodium chloride solution and water (2 x 50 mL each).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
The crude product is then purified by recrystallization to afford the pure this compound.[4]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and purification of this compound and the logical relationship of the key reaction components.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of components in the synthesis of this compound.
References
Application Notes and Protocols for the Catalytic Synthesis of Benzyl Esters from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzyl esters from carboxylic acids, focusing on a selection of modern and efficient catalytic systems. The information is intended to guide researchers in selecting appropriate catalysts and reaction conditions for their specific needs, with a particular emphasis on practical application in a laboratory setting.
Introduction
Benzyl esters are crucial intermediates in organic synthesis, widely utilized as protecting groups for carboxylic acids and as key structural motifs in pharmaceuticals, agrochemicals, and fragrances. The direct esterification of carboxylic acids with benzyl alcohol or its derivatives presents an atom-economical and environmentally benign approach compared to traditional methods that may involve pre-activation of the carboxylic acid. The choice of catalyst is paramount to achieving high yields and selectivity under mild conditions. This document outlines protocols for several effective catalytic systems, including homogeneous and heterogeneous catalysts.
Catalytic Systems Overview
A variety of catalysts have been developed for the synthesis of benzyl esters from carboxylic acids. This guide focuses on three distinct and effective systems: a homogeneous organometallic catalyst (Zirconocene Triflate), a classic Brønsted acid catalyst (p-Toluenesulfonic Acid), and a robust heterogeneous solid acid catalyst (Sulfated Metal-Incorporated MCM-48).
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the key quantitative data for the selected catalytic systems, allowing for a direct comparison of their performance in the synthesis of benzyl esters.
| Catalyst System | Catalyst Type | Catalyst Loading | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Notes |
| Zirconocene Triflate | Homogeneous | 2 mol% | 80 | 24 h | Toluene | 74[1] | Optimized for benzyl benzoate synthesis. The presence of a small amount of water can be beneficial.[1] |
| p-Toluenesulfonic Acid (PTSA) | Homogeneous | Catalytic | Reflux | 5 h | Toluene | High | A classic and cost-effective method. Requires azeotropic removal of water.[2] |
| Sulfated Fe-MCM-48 | Heterogeneous | 9% (w/w) | 60 | 6 h | Solvent-free | 98.9 (selectivity) | Highly selective for benzyl acetate. The catalyst is reusable.[3] |
Experimental Protocols
Protocol 1: Zirconocene Triflate Catalyzed Benzyl Ester Synthesis
This protocol is based on the work of Dalla-Santa et al. and is optimized for the synthesis of benzyl benzoate.[1] Zirconocene triflate is a moisture-tolerant Lewis acid catalyst.[4]
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
Benzyl alcohol
-
Zirconocene triflate (Cp₂Zr(OTf)₂)
-
Toluene (dry)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (e.g., magnetic stirrer with heating mantle)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq).
-
Add benzyl alcohol (2.0 mmol, 2.0 eq).
-
Add toluene (to achieve a 1 M concentration of the carboxylic acid).
-
Add zirconocene triflate (0.02 mmol, 2 mol%).
-
If desired, add half an equivalent of water (0.5 mmol).[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ester.
Protocol 2: p-Toluenesulfonic Acid (PTSA) Catalyzed Benzyl Ester Synthesis (Fischer Esterification)
This protocol describes a general procedure for the classic Fischer-Speier esterification using p-toluenesulfonic acid as the catalyst, which is effective for a wide range of carboxylic acids.[2][5]
Materials:
-
Carboxylic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene or another suitable azeotroping solvent (e.g., cyclohexane)[5]
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Heating and stirring apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the carboxylic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%).
-
Add a sufficient amount of toluene to allow for efficient reflux and azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue heating until no more water is collected in the trap, typically for several hours.[2]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the PTSA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude benzyl ester.
-
Purify the product by flash column chromatography or distillation if necessary.
Protocol 3: Sulfated Iron-MCM-48 Catalyzed Benzyl Ester Synthesis
This protocol is based on the work of Kalita et al. for the synthesis of benzyl acetate using a reusable heterogeneous catalyst.[3]
Catalyst Synthesis (Simplified):
Sulfated metal-incorporated MCM-48 can be synthesized hydrothermally using tetraethyl orthosilicate (TEOS) as the silica source and cetyltrimethylammonium bromide (CTAB) as a template, followed by incorporation of the metal (e.g., iron) and sulfation.[3]
Materials:
-
Carboxylic acid (e.g., Acetic acid)
-
Benzyl alcohol
-
Sulfated Fe-MCM-48 catalyst
-
Standard reaction vessel
-
Heating and stirring apparatus
Procedure:
-
In a suitable reaction vessel, combine benzyl alcohol (2.0 eq) and acetic acid (1.0 eq).
-
Add the sulfated Fe-MCM-48 catalyst (e.g., 9% w/w of the total reactants).[3]
-
Heat the solvent-free reaction mixture to 60 °C with stirring.[3]
-
Maintain the reaction at this temperature for 6 hours.[3]
-
Monitor the formation of benzyl acetate by GC-MS.
-
After the reaction is complete, cool the mixture.
-
Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused for subsequent reactions.[3]
-
The liquid product can be purified by distillation or other suitable methods to obtain pure benzyl acetate.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of benzyl esters.
References
Application Notes and Protocols for the Synthesis of Daidzein from Benzyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-step protocol for the chemical synthesis of daidzein, a biologically active isoflavone. The synthesis commences with the readily available starting material, Benzyl 2-(4-hydroxyphenyl)acetate. The protocol details a four-step synthetic route involving protection of the phenolic hydroxyl group, saponification, Friedel-Crafts acylation to form a key deoxybenzoin intermediate, and a subsequent cyclization and deprotection to yield daidzein. This document is intended to serve as a detailed guide for researchers in organic synthesis and medicinal chemistry, providing explicit experimental procedures, quantitative data, and visual aids to facilitate the successful synthesis of daidzein for research and drug development purposes.
Introduction
Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone found predominantly in soybeans and other legumes. It has garnered significant attention in the scientific community due to its diverse pharmacological activities, including estrogenic, antioxidant, and potential anticancer properties. As a result, the development of efficient and scalable synthetic routes to daidzein and its derivatives is of considerable interest for further biological evaluation and potential therapeutic applications.
The protocol outlined herein describes a robust and reproducible synthetic pathway to daidzein starting from this compound. The synthesis is logically divided into four main stages:
-
Protection: Benzylation of the phenolic hydroxyl group of the starting material to prevent side reactions in subsequent steps.
-
Saponification: Hydrolysis of the benzyl ester to the corresponding carboxylic acid, a necessary precursor for the subsequent acylation reaction.
-
Deoxybenzoin Formation: Friedel-Crafts acylation of resorcinol with the prepared 4-benzyloxyphenylacetic acid to construct the core deoxybenzoin skeleton.
-
Cyclization and Deprotection: Formation of the isoflavone ring system via a Vilsmeier-Haack type reaction, followed by the removal of the benzyl protecting group to afford the final product, daidzein.
Data Presentation
The following table summarizes the quantitative data for each step of the daidzein synthesis protocol. The yields are based on literature precedents for similar transformations and may vary depending on the specific experimental conditions.[1]
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Benzylation | This compound | Benzyl 2-(4-(benzyloxy)phenyl)acetate | Benzyl bromide, NaH, DMF | >90 | >95 |
| 2 | Saponification | Benzyl 2-(4-(benzyloxy)phenyl)acetate | 2-(4-(Benzyloxy)phenyl)acetic acid | NaOH, H₂O/EtOH | >95 | >98 |
| 3 | Deoxybenzoin Formation | 2-(4-(Benzyloxy)phenyl)acetic acid and Resorcinol | 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one | BF₃·OEt₂, AlCl₃ | 92[1] | >95 |
| 4 | Cyclization & Deprotection | 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one | Daidzein | 1. MsCl, DMF2. Pd/C, HCOONH₄ | 93-95 (for cyclization)[1] | >98 |
Experimental Protocols
Step 1: Synthesis of Benzyl 2-(4-(benzyloxy)phenyl)acetate
This step involves the protection of the free phenolic hydroxyl group of the starting material as a benzyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 2-(4-(benzyloxy)phenyl)acetate as a pure solid.
Step 2: Synthesis of 2-(4-(Benzyloxy)phenyl)acetic acid
This step involves the hydrolysis of the benzyl ester to the corresponding carboxylic acid.
Materials:
-
Benzyl 2-(4-(benzyloxy)phenyl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl 2-(4-(benzyloxy)phenyl)acetate (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 2M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-(benzyloxy)phenyl)acetic acid.
Step 3: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one (Deoxybenzoin Intermediate)
This step involves the Friedel-Crafts acylation of resorcinol to form the key deoxybenzoin intermediate.[1]
Materials:
-
2-(4-(Benzyloxy)phenyl)acetic acid
-
Resorcinol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Aluminum trichloride (AlCl₃)
Procedure:
-
In a three-necked flask, combine 2-(4-(benzyloxy)phenyl)acetic acid (1.3-1.5 parts by weight), resorcinol (1.0 part by weight), boron trifluoride diethyl etherate (3.0-3.5 parts by weight), and aluminum trichloride (0.07-0.08 parts by weight).[1]
-
Heat the mixture to 80-85 °C with stirring. The raw materials will gradually melt and react.[1]
-
Maintain the reaction at this temperature for 2-2.5 hours.[1]
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
The crude 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 4: Synthesis of Daidzein via Cyclization and Deprotection
This final step involves the formation of the isoflavone ring and the removal of the benzyl protecting group.
Part A: Cyclization to 7-hydroxy-4'-(benzyloxy)isoflavone [1]
Materials:
-
1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aluminum oxide (Al₂O₃) (as a catalyst promoter)[1]
Procedure:
-
To a solution of 1-(2,4-dihydroxyphenyl)-2-(4-(benzyloxy)phenyl)ethan-1-one (1.0 equivalent) in anhydrous DMF, add methanesulfonyl chloride (approximately 0.85 equivalents by weight) and aluminum oxide (approximately 0.11 equivalents by weight).[1]
-
Heat the reaction mixture to 50-55 °C and stir for 3-3.5 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product is 7-hydroxy-4'-(benzyloxy)isoflavone.
Part B: Deprotection to Daidzein
Materials:
-
7-hydroxy-4'-(benzyloxy)isoflavone
-
Palladium on carbon (Pd/C), 10%
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve 7-hydroxy-4'-(benzyloxy)isoflavone (1.0 equivalent) in methanol or ethanol.
-
To this solution, add 10% Pd/C (catalytic amount, e.g., 10% by weight of the substrate) and ammonium formate (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to afford pure daidzein.
Mandatory Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of daidzein.
Key Reaction Mechanism: Deoxybenzoin to Isoflavone
Caption: Mechanism of isoflavone ring formation from the deoxybenzoin intermediate.
References
Application of Benzyl 2-(4-hydroxyphenyl)acetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(4-hydroxyphenyl)acetate is a benzenoid compound with the chemical formula C15H14O3.[1][2] While specific research on its medicinal chemistry applications is currently limited, its structural features—a phenolic hydroxyl group and a benzyl ester moiety—suggest significant potential for investigation in several therapeutic areas.[3] This document outlines the prospective applications of this compound, provides adaptable protocols for its biological evaluation, and summarizes the available data on related compounds to guide future research.
Application Notes
Prodrug Strategy for 4-Hydroxyphenylacetic Acid
The primary hypothesized application of this compound in medicinal chemistry is as a prodrug for 4-hydroxyphenylacetic acid (4-HPA).[3] Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in the body.[3] The benzyl ester group in this compound can be cleaved by esterase enzymes present in plasma and tissues to release 4-HPA.[3] 4-HPA itself is a metabolite of acetaminophen and has demonstrated potential therapeutic effects, including antioxidant and anti-inflammatory properties.[3] This prodrug approach could be employed to improve the pharmacokinetic profile of 4-HPA, such as its absorption, distribution, and duration of action.
Potential as an Antioxidant Agent
Phenolic compounds are well-known for their antioxidant activities, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[4] The 4-hydroxyphenyl moiety in this compound suggests that it may possess direct antioxidant properties by neutralizing reactive oxygen species (ROS).[3] This inherent antioxidant potential makes it a candidate for investigation in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Exploration of Anti-Inflammatory and Antimicrobial Activities
Derivatives of benzyl alcohol and related phenolic compounds have been reported to exhibit anti-inflammatory and antimicrobial activities.[3][5] While specific data for this compound is not yet available, its structural similarity to other bioactive compounds warrants its evaluation in these areas.[3] The anti-inflammatory potential could be assessed by its ability to inhibit key inflammatory mediators, while its antimicrobial activity can be screened against a panel of pathogenic bacteria and fungi. A recent study on benzyl acetate derivatives has shown that the related compound, 4-hydroxybenzyl acetate, possesses antibacterial activity against Staphylococcus aureus and Shigella spp.[6][7]
Intermediate for Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules.[3] The presence of a reactive hydroxyl group and an ester functionality allows for further chemical modifications, making it a valuable building block in the development of novel therapeutic agents.[3]
Quantitative Data
Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, data for the closely related compound, 4-hydroxybenzyl acetate , is available and summarized below to provide a basis for potential activity.
Table 1: Antibacterial Activity of 4-hydroxybenzyl acetate [6]
| Bacterial Strain | Concentration | Zone of Inhibition (mm) |
| Staphylococcus aureus | 100 µg/mL | 15.0 |
| Shigella spp. | 100 µg/mL | 16.5 |
| Amoxicillin (Positive Control) | 0.5 g/L | Not specified in this format |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis and biological evaluation of this compound.
Synthesis Protocol: Esterification of 4-Hydroxyphenylacetic Acid
This protocol describes a common method for the synthesis of this compound via Fischer esterification.[3]
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or a similar solvent capable of forming an azeotrope with water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.2-2 equivalents), and a suitable solvent like toluene.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene, driving the equilibrium towards the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Biological Evaluation Protocols
This protocol assesses the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9][10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of the test compound dilutions to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
This cell-based assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.[11]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) as an inflammatory stimulus
-
This compound
-
Dexamethasone or a known NF-κB inhibitor (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the positive control for 1-2 hours.
-
Induce inflammation by adding TNF-α (e.g., 10 ng/mL) or LPS to the wells. Include an unstimulated control group.
-
Incubate the cells for an appropriate period (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to cell viability (which can be assessed using an MTT or similar assay in a parallel plate).
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.
This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
A standard antibiotic or antifungal agent (as a positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the broth.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: General workflow for the synthesis and evaluation of this compound.
References
- 1. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. This compound | C15H14O3 | CID 11107524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 27727-37-3 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [ouci.dntb.gov.ua]
- 8. jchr.org [jchr.org]
- 9. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for Benzyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the protection and deprotection of the phenolic hydroxyl group of Benzyl 2-(4-hydroxyphenyl)acetate. This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as Camostat metabolites, and other bioactive molecules.[1] The presence of both a reactive phenolic hydroxyl group and a benzyl ester necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule.
This document outlines two common and effective protecting group strategies: benzylation to form a benzyl ether and silylation to form a tert-butyldimethylsilyl (TBDMS) ether.
Introduction to Protecting Group Strategies
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to other functional groups present. For this compound, the primary focus is the protection of the nucleophilic phenolic hydroxyl group.
Key Considerations for Protecting this compound:
-
Orthogonality: The chosen protecting group for the phenol must be stable under the conditions required to modify or deprotect the benzyl ester, and vice-versa.
-
Reaction Conditions: The conditions for both protection and deprotection should be mild enough to avoid cleavage of the ester linkage or other unintended side reactions.
-
Yields: High-yielding protection and deprotection steps are crucial for the overall efficiency of a synthetic route.
Benzyl Ether Protection
The benzyl (Bn) group is a robust and widely used protecting group for alcohols and phenols. It is stable to a wide range of reaction conditions, including acidic and basic environments that might cleave silyl ethers or esters.
Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl of this compound can be converted to a benzyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, followed by nucleophilic attack on benzyl bromide.
Experimental Protocol: Synthesis of Benzyl 2-(4-(benzyloxy)phenyl)acetate
-
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 2-(4-(benzyloxy)phenyl)acetate.
-
Deprotection of the Benzyl Ether
The benzyl ether can be cleaved by catalytic hydrogenation, a mild and efficient method that yields the free phenol and toluene as a byproduct.[2]
Experimental Protocol: Hydrogenolysis of Benzyl 2-(4-(benzyloxy)phenyl)acetate
-
Materials:
-
Benzyl 2-(4-(benzyloxy)phenyl)acetate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
-
-
Procedure:
-
To a solution of Benzyl 2-(4-(benzyloxy)phenyl)acetate (1.0 equiv) in ethanol, add 10% Pd/C (10 mol%).[3]
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Silyl Ether Protection
tert-Butyldimethylsilyl (TBDMS) ethers are another popular choice for protecting hydroxyl groups. They are easily introduced and are stable to many reaction conditions, but can be selectively removed under conditions that typically do not affect benzyl ethers or esters.[4]
Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
Experimental Protocol: Synthesis of Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM, add TBDMSCl (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate.
-
Deprotection of the TBDMS Ether
The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF). This method is highly selective for silicon-oxygen bonds.[1][5]
Experimental Protocol: Deprotection of Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate with TBAF
-
Materials:
-
Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of Benzyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetate (1.0 equiv) in anhydrous THF, add TBAF solution (1.1 equiv) dropwise at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Data Presentation
| Reaction | Protecting Group | Reagents and Conditions | Solvent | Typical Reaction Time | Typical Yield |
| Protection | Benzyl (Bn) | Benzyl bromide, K₂CO₃, Room Temperature | DMF | 12-24 h | High |
| Deprotection | Benzyl (Bn) | H₂, 10% Pd/C, Room Temperature | EtOH | 4-12 h | Quantitative[3] |
| Protection | TBDMS | TBDMSCl, Imidazole, 0 °C to Room Temperature | DCM | 2-4 h | High |
| Deprotection | TBDMS | TBAF (1M in THF), 0 °C to Room Temperature | THF | 1-2 h | >90%[5] |
Application in Multi-Step Synthesis: A Logical Workflow
This compound is a key intermediate in the synthesis of Camostat, a serine protease inhibitor.[1] The following diagram illustrates a logical workflow for the synthesis of a Camostat analog, highlighting where protecting group strategies for the phenolic hydroxyl would be crucial.
Caption: Logical workflow for the synthesis of a Camostat analog.
This workflow demonstrates a scenario where the phenolic hydroxyl group of this compound is first protected to allow for selective modification of another part of the molecule. Following the desired transformation, the protecting group is removed, and the resulting intermediate is then coupled with a 4-guanidinobenzoic acid derivative to yield the final Camostat analog.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for a protection-deprotection sequence.
Caption: General experimental workflow for protection and deprotection.
This workflow provides a visual representation of the key steps involved in both the protection and subsequent deprotection of the phenolic hydroxyl group of this compound, from reaction setup to purification of the final product.
References
Enzymatic Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, a valuable intermediate in the pharmaceutical and fragrance industries. The synthesis is achieved through the esterification of 4-hydroxyphenylacetic acid and benzyl alcohol, catalyzed by immobilized Candida antarctica lipase B (CALB). This biocatalytic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and a more environmentally friendly process. This application note includes a comprehensive experimental protocol, purification and characterization methods, and a summary of expected quantitative data.
Introduction
This compound is an organic ester with applications as a precursor in the synthesis of various pharmaceuticals and as a component in fragrance formulations.[1] Traditional chemical synthesis often involves harsh acidic or basic catalysts and high temperatures, leading to the formation of byproducts and environmental concerns.[2] The use of lipases, particularly immobilized Candida antarctica lipase B (CALB), presents a green and efficient alternative for ester synthesis.[3][4][5][6] CALB is a robust and highly selective biocatalyst that can function in non-aqueous media, making it ideal for esterification reactions.[5] This protocol details a lipase-catalyzed method for the synthesis of this compound, offering high conversion rates and simplifying downstream processing.
Advantages of Enzymatic Synthesis
-
High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of unwanted byproducts.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and neutral pH, preserving the integrity of sensitive functional groups.[7]
-
Environmentally Friendly: Biocatalytic processes reduce the reliance on hazardous chemicals and minimize waste generation.
-
Enzyme Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving the economic feasibility of the process.[2]
Experimental Workflow
Figure 1. Experimental workflow for the enzymatic synthesis of this compound.
Lipase-Catalyzed Esterification Mechanism
Figure 2. General mechanism of lipase-catalyzed esterification.
Experimental Protocols
Materials and Equipment
-
4-Hydroxyphenylacetic acid (≥98%)
-
Benzyl alcohol (≥99%)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
tert-Butyl alcohol (anhydrous, ≥99.5%)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer with heating
-
HPLC system with a UV detector
-
NMR spectrometer (400 MHz or higher)
Protocol 1: Enzymatic Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 4-hydroxyphenylacetic acid and 1.30 g (12 mmol) of benzyl alcohol in 50 mL of tert-butyl alcohol.
-
Add 0.3 g of immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture.
-
Stir the mixture at 200 rpm and maintain the temperature at 50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals. The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with tert-butyl alcohol and dried for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a 20% ethyl acetate in hexane solution and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Protocol 3: Product Characterization
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
The purity of the product can be determined by the peak area percentage.
-
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.40 (m, 5H, Ar-H of benzyl), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 5.10 (s, 2H, -CH₂-), 3.55 (s, 2H, -CH₂-), ~5.0 (s, 1H, -OH).
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.5 (C=O), 155.0 (C-OH), 135.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-C), 115.5 (Ar-CH), 67.0 (-CH₂-O), 40.5 (-CH₂-).
-
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) | [3][5] |
| Substrates | 4-Hydroxyphenylacetic acid, Benzyl alcohol | [1] |
| Molar Ratio (Acid:Alcohol) | 1:1.2 | Adapted from[8] |
| Enzyme Loading | 10-20% (w/w of substrates) | Adapted from[9] |
| Solvent | tert-Butyl alcohol | [3] |
| Temperature | 50-60°C | [10] |
| Reaction Time | 24-48 hours | [8] |
| Conversion Yield | >90% | Estimated based on similar reactions[2] |
| Product Purity (after chromatography) | >98% |
Conclusion
The enzymatic synthesis of this compound using immobilized Candida antarctica lipase B offers a highly efficient, selective, and environmentally benign alternative to conventional chemical methods. The detailed protocols provided in this application note will enable researchers and professionals in the pharmaceutical and chemical industries to adopt this green technology for the production of this important chemical intermediate. The mild reaction conditions and the potential for enzyme recycling make this process both sustainable and economically attractive.
References
- 1. Buy this compound | 27727-37-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-catalyzed production of benzyl esters in solvent-free system [repositorio.ufsc.br]
- 4. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Optimization of lipase-catalyzed synthesis of octyl hydroxyphenylpropionate by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(4-hydroxyphenyl)acetate is an organic compound with applications in various fields, including the synthesis of pharmaceuticals and as a precursor for other complex molecules.[1] Its structure, featuring a benzyl ester and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis. These application notes provide detailed protocols for the large-scale synthesis of this compound via two primary methods: Fischer-Speier Esterification and Williamson Ether Synthesis-like reaction. The protocols are designed to be scalable for laboratory and pilot plant settings.
Synthesis Routes
Two principal methods for the synthesis of this compound are outlined below.
Method 1: Fischer-Speier Esterification
This direct esterification method involves the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.[1] To drive the reaction towards the product, water is typically removed azeotropically.
Method 2: Reaction of 4-Hydroxyphenylacetate Salt with Benzyl Halide
This method involves the formation of a salt of 4-hydroxyphenylacetic acid, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.[1]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Method 1 (Fischer Esterification) | Method 2 (Salt Formation & Alkylation) |
| Starting Materials | 4-Hydroxyphenylacetic Acid, Benzyl Alcohol | 4-Hydroxyphenylacetic Acid, Benzyl Bromide |
| Base | Not Applicable | Potassium Carbonate (anhydrous) |
| Catalyst | p-Toluenesulfonic acid monohydrate | Not Applicable |
| Solvents | Toluene | Acetone (anhydrous) |
| Work-up Reagents | Saturated Sodium Bicarbonate Solution, Brine | 2 M Hydrochloric Acid, Diethyl Ether, Brine |
| Drying Agent | Anhydrous Magnesium Sulfate | Anhydrous Magnesium Sulfate |
| Purification | Recrystallization (e.g., from Ethyl Acetate/Hexane) | Column Chromatography or Recrystallization |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Method 1 (Fischer Esterification) | Method 2 (Salt Formation & Alkylation) |
| Molar Ratio (Acid:Alcohol/Halide) | 1 : 1.2 | 1 : 1.1 |
| Catalyst/Base Loading | 0.05 mol equivalent | 1.3 mol equivalent |
| Reaction Temperature | Reflux (approx. 110-120 °C) | Room Temperature to Reflux |
| Reaction Time | 12-24 hours | 12-18 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (Post-purification) | >98% | >98% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Fischer-Speier Esterification
This protocol is adapted from general Fischer esterification procedures.[2][3][4]
1. Reaction Setup:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add 4-hydroxyphenylacetic acid (500 g, 3.29 mol), benzyl alcohol (428 g, 3.95 mol), and toluene (2.5 L).
-
Begin stirring the mixture to form a suspension.
-
Add p-toluenesulfonic acid monohydrate (31.3 g, 0.165 mol) to the suspension.
2. Reaction Execution:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, or until the theoretical amount of water (approx. 59 mL) has been collected, and TLC or HPLC analysis indicates the consumption of the starting material.
3. Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield pure this compound.
Protocol 2: Large-Scale Synthesis via Salt Formation and Alkylation
This protocol is based on the reaction of carboxylic acid salts with alkyl halides.[5]
1. Reaction Setup:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-hydroxyphenylacetic acid (500 g, 3.29 mol) and anhydrous acetone (3 L).
-
Add anhydrous potassium carbonate (590 g, 4.27 mol) to the suspension.
2. Reaction Execution:
-
Stir the mixture vigorously at room temperature for 1 hour to facilitate the formation of the potassium salt.
-
Add benzyl bromide (620 g, 3.62 mol) dropwise to the suspension over 30 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or HPLC.
3. Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (2 L) and wash with water (2 x 1 L) and brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization can be performed as described in Protocol 1.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Salt Formation and Alkylation.
Caption: Fischer-Speier Esterification Signaling Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Benzyl 2-(4-hydroxyphenyl)acetate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Fischer Esterification: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a Dean-Stark apparatus to remove water, which is a byproduct of the reaction and can inhibit the equilibrium.[1][2][3][4] An excess of one reactant, typically the alcohol, can also be used to drive the reaction forward.[1][4] - Williamson-type Synthesis: Confirm the complete deprotonation of the carboxylic acid to form the carboxylate salt before adding the benzyl halide. Ensure the reaction is running for the prescribed time at the appropriate temperature. |
| Degradation of Reactants or Products | - High reaction temperatures can sometimes lead to decomposition. If degradation is suspected, try running the reaction at a lower temperature for a longer period. |
| Ineffective Catalyst | - Fischer Esterification: Use a fresh, anhydrous acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1][5] The catalyst can be neutralized during workup with a mild base like sodium bicarbonate.[2] |
| Poor Quality Reagents | - Use pure, dry solvents and reagents. Water can be particularly detrimental in Fischer esterifications. Benzyl halides can degrade over time; use freshly opened or purified reagents. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Removal Strategy |
| Unreacted 4-Hydroxyphenylacetic Acid | TLC, NMR Spectroscopy | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.[2] - Column chromatography. |
| Unreacted Benzyl Alcohol | TLC, NMR Spectroscopy | - Wash the organic layer with water or brine. - Column chromatography. |
| Dibenzyl Ether (from Benzyl Bromide/Chloride) | NMR Spectroscopy, GC-MS | - This is a common byproduct in reactions involving benzyl halides at high temperatures.[6] Careful control of reaction temperature is crucial. - Purification via column chromatography may be effective. |
| Polymerization Products | Visual Inspection (tar-like substance), NMR Spectroscopy | - Phenols can be susceptible to oxidation and polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods are:
-
Fischer Esterification: This is an acid-catalyzed reaction between 4-hydroxyphenylacetic acid and benzyl alcohol.[1][5] The reaction is typically heated to reflux to drive off the water produced and shift the equilibrium towards the product.[1][2][4]
-
Reaction of a Carboxylate Salt with a Benzyl Halide: This involves deprotonating 4-hydroxyphenylacetic acid with a base (e.g., sodium bicarbonate) to form the corresponding carboxylate salt, which then acts as a nucleophile to displace the halide from benzyl bromide or benzyl chloride.[7]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials and the product. The spots can be visualized under a UV lamp.
Q3: What is the role of the acid catalyst in Fischer esterification?
A3: The acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][4]
Q4: How can I improve the yield of the Fischer esterification?
A4: To improve the yield, you can:
-
Use a large excess of one of the reactants, typically the less expensive one (often the alcohol).[1][4]
-
Remove water as it is formed, either by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[1][2]
-
Ensure the reaction is allowed to proceed to completion by monitoring it with TLC.
Q5: What are the key considerations for the reaction of a carboxylate salt with a benzyl halide?
A5: Key considerations include:
-
Choice of Base: A base strong enough to deprotonate the carboxylic acid but not so strong as to cause unwanted side reactions should be used. Sodium bicarbonate is a common choice.[7]
-
Solvent: A polar aprotic solvent like DMF or DMSO is often used to dissolve the carboxylate salt.
-
Temperature: The reaction temperature should be carefully controlled to avoid the formation of byproducts like dibenzyl ether.[6]
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Hydroxyphenylacetic Acid with Benzyl Alcohol
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Add a solvent that forms an azeotrope with water, such as toluene, to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Carboxylate Salt and Benzyl Bromide
-
In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as DMF.
-
Add sodium bicarbonate (1.1 equivalents) to the solution and stir at room temperature until gas evolution ceases, indicating the formation of the sodium salt.
-
To this mixture, add benzyl bromide (1.05 equivalents) dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthesis Methods for Benzyl Esters (Illustrative Data)
| Parameter | Fischer Esterification | Williamson-type Synthesis |
| Reactants | 4-Hydroxyphenylacetic Acid, Benzyl Alcohol | 4-Hydroxyphenylacetic Acid, Benzyl Bromide, Base |
| Catalyst/Reagent | Acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., NaHCO₃) |
| Typical Solvent | Toluene, Benzene | DMF, DMSO |
| Reaction Temperature | Reflux (e.g., 110-140 °C) | 60-100 °C |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Reported Yields | 60-95% | 70-98% |
| Key Advantage | Uses less hazardous reagents than benzyl halides. | Generally proceeds to completion without equilibrium limitations. |
| Key Disadvantage | Equilibrium reaction, may require water removal. | Benzyl halides are lachrymatory and potentially carcinogenic. |
Note: The yields and reaction conditions are illustrative and can vary depending on the specific experimental setup.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy this compound | 27727-37-3 [smolecule.com]
- 6. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. arkat-usa.org [arkat-usa.org]
Navigating the Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, a key intermediate and potential therapeutic agent, can present several challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common side reactions and experimental issues encountered during its synthesis via two primary routes: Fischer-Speier Esterification and Williamson-type O-Alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods are the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with benzyl alcohol under acidic catalysis, and the Williamson-type O-alkylation of a 4-hydroxyphenylacetate salt with a benzyl halide (e.g., benzyl chloride or bromide).
Q2: Why is my Fischer esterification reaction showing low yield?
A2: Fischer esterification is a reversible reaction. Low yields are often due to the presence of water, a byproduct of the reaction, which shifts the equilibrium back towards the reactants. To drive the reaction to completion, it is crucial to remove water as it forms (e.g., using a Dean-Stark apparatus) or to use a large excess of one of the reactants, typically the more cost-effective one.
Q3: I am observing a significant amount of an unknown, high-boiling point byproduct in my Fischer esterification. What could it be?
A3: A likely byproduct is dibenzyl ether, formed from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures. Using milder reaction conditions and avoiding excessively high temperatures can help minimize this side reaction.
Q4: In the Williamson-type synthesis, I am getting a mixture of products. What is the most probable side reaction?
A4: The most common side reaction is the O-alkylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, leading to the formation of benzyl 4-(benzyloxy)phenylacetate. The 4-hydroxyphenylacetate anion is an ambident nucleophile with two reactive oxygen centers (carboxylate and phenoxide), leading to a competition between the desired esterification and etherification.
Q5: How can I improve the chemoselectivity for the desired ester in the Williamson-type synthesis?
A5: Achieving high chemoselectivity can be challenging. The choice of base, solvent, and reaction temperature is critical. Using a weaker base and carefully controlling the temperature can favor the more nucleophilic carboxylate over the phenoxide. For instance, reacting 4-hydroxybenzoic acid with benzyl chloride at elevated temperatures can lead to a significant amount of the dialkylated product. Milder conditions are therefore recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in Fischer Esterification | - Incomplete reaction due to equilibrium.- Insufficient catalyst.- Reaction time is too short. | - Use a Dean-Stark trap to remove water azeotropically.- Use a large excess of benzyl alcohol.- Ensure catalytic amount of strong acid (e.g., H₂SO₄, p-TsOH) is adequate.- Monitor the reaction by TLC until the starting material is consumed. |
| Formation of a significant amount of a non-polar byproduct in Fischer Esterification | - Self-condensation of benzyl alcohol to form dibenzyl ether. | - Lower the reaction temperature.- Use a milder acid catalyst if possible.- Reduce the concentration of the acid catalyst. |
| Presence of both desired product and a more non-polar, doubly benzylated byproduct in Williamson-type synthesis | - O-alkylation of the phenolic hydroxyl group in addition to the carboxylic acid. | - Use a milder base (e.g., KHCO₃ instead of NaH).- Carefully control the reaction temperature; avoid excessive heating.- Use a polar aprotic solvent like DMF.- Consider using a protecting group for the phenolic hydroxyl if selectivity remains an issue. |
| Reaction is slow or does not proceed in Williamson-type synthesis | - Insufficiently strong base to deprotonate the carboxylic acid.- Poor quality of benzyl halide. | - Ensure the base is strong enough to form the carboxylate salt.- Use freshly distilled or high-purity benzyl chloride or bromide.- Consider the use of a phase-transfer catalyst if using a biphasic system. |
Quantitative Data on Side Product Formation
The following table summarizes potential side product formation based on literature reports. It is important to note that yields can vary significantly based on specific reaction conditions.
| Synthesis Method | Desired Product | Side Product(s) | Reported Yield of Desired Product | Reported Yield of Side Product(s) | Reference |
| Williamson-type O-Alkylation of 4-hydroxybenzoic acid with benzyl chloride | Benzyl 4-hydroxybenzoate | Benzyl 4-(benzyloxy)benzoate | 34% | 23% | |
| Fischer Esterification of Benzoic Acid with Benzyl Alcohol | Benzyl benzoate | Dibenzyl ether | Up to 94% | Can become the major product at high catalyst loading |
Experimental Protocols
Fischer-Speier Esterification
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Solvent: Use toluene or another suitable solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Williamson-type O-Alkylation
-
Salt Formation: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as DMF. Add a base (e.g., potassium carbonate, 1.1 equivalents) and stir at room temperature until the acid is fully deprotonated.
-
Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired ester from any O-alkylated byproduct.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common issues in both synthesis methods.
Technical Support Center: Purification of Crude Benzyl 2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Benzyl 2-(4-hydroxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. However, they typically include unreacted starting materials such as 4-hydroxyphenylacetic acid and benzyl alcohol, byproducts from side reactions, and residual solvents used in the synthesis.[1] If an esterification reaction is performed, residual acid catalyst may also be present.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 92-94°C.[2] A broad or depressed melting point of your purified product is indicative of the presence of impurities.
Q3: What are the solubility characteristics of this compound?
A3: this compound is soluble in dichloromethane, DMSO, ethyl acetate, and methanol.[2] It is slightly soluble in water.[3] This information is critical for selecting appropriate solvent systems for recrystallization and chromatography.
Q4: Which purification techniques are most effective for this compound?
A4: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing minor impurities if a suitable solvent can be found. Column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the product.
Q5: How can I monitor the purity of my fractions during purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the purified product, and collected fractions on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product "oils out" during recrystallization | The compound is insoluble in the hot solvent. | Choose a more suitable solvent or a solvent pair. For a compound like this compound, consider dissolving it in a good solvent (e.g., hot ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until turbidity appears. Reheat to clarify and then allow to cool slowly. |
| The solution is supersaturated. | Ensure you are using the minimum amount of hot solvent to dissolve the crude product completely. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. | |
| Low recovery after recrystallization | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair can also help to optimize recovery. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | |
| Colored impurities remain after purification | Highly colored, non-polar impurities may co-crystallize with the product. | Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Be cautious as excessive charcoal can adsorb the product as well. |
| Impurities are not effectively removed by a single purification step. | A second recrystallization or purification by column chromatography may be necessary. | |
| Poor separation during column chromatography | The chosen solvent system (eluent) has incorrect polarity. | Optimize the eluent system using TLC. A good starting point for a moderately polar compound like this compound could be a mixture of hexanes and ethyl acetate. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4. |
| The column is overloaded with the crude mixture. | As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Quantitative Data Summary
The following table summarizes typical data obtained during the purification of crude this compound. Please note that actual values may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Key Parameters |
| Recrystallization | >98% | 60-85% | Solvent choice, cooling rate |
| Column Chromatography | >99% | 70-95% | Stationary phase, eluent composition, column loading |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on solubility data and small-scale trials, select a suitable solvent or solvent pair. A common choice for compounds of similar polarity is an ethyl acetate/hexanes mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a solvent pair, slowly add the less polar solvent (e.g., hexanes) to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent (or the less polar solvent of the pair) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed. Allow the excess solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and carefully load it directly onto the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (e.g., 9:1 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes or flasks).
-
Purity Monitoring: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for when a product "oils out" during recrystallization.
References
troubleshooting low conversion in benzyl esterification reactions
Welcome to the technical support center for benzyl esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing benzyl esters?
A1: The primary methods for synthesizing benzyl esters include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and benzyl alcohol. It's a reversible reaction, so strategies are often employed to drive the equilibrium towards the product.[1][2][3]
-
Reaction with Benzyl Halides: This method involves the reaction of a carboxylate salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride). Using a base like sodium hydride (NaH) is common, and the addition of a catalyst like tetrabutylammonium iodide (TBAI) can accelerate the reaction.[4][5]
-
Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification, particularly suitable for substrates sensitive to strong acids.[2]
-
Transesterification: This involves the reaction of an ester (e.g., a methyl or ethyl ester) with benzyl alcohol in the presence of an acid or base catalyst to exchange the alkoxy group.[6][7]
Q2: My Fischer esterification is resulting in low conversion. What are the probable causes and how can I improve the yield?
A2: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction.[2][3] To enhance the yield, consider the following strategies:
-
Use an Excess of One Reactant: Employing an excess of the less expensive reagent, typically benzyl alcohol, can shift the equilibrium towards the formation of the benzyl ester.[2][8]
-
Remove Water: Water is a byproduct of the reaction, and its presence can drive the reverse reaction (hydrolysis).[3][9] Removing water as it forms is a highly effective method to increase the yield. This can be achieved through azeotropic distillation using a Dean-Stark apparatus.[8][10] Molecular sieves can also be used to adsorb water.[11]
-
Increase Catalyst Loading: An insufficient amount of acid catalyst can lead to slow reaction rates. However, exercise caution as excessive strong acid can promote side reactions with benzyl alcohol, such as polymerization or sulfonation.[2][12]
Q3: I am observing a significant amount of a white precipitate in my Steglich esterification reaction. What is it, and how can I remove it?
A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct formed from the DCC coupling agent.[2] DCU is often insoluble in many common organic solvents. To remove it, you can:
-
Filtration: Since DCU is a solid, it can be removed by filtering the reaction mixture. Cooling the mixture can sometimes help to precipitate more of the DCU.[2]
-
Solvent Selection for Purification: Choose a solvent system for column chromatography in which your desired ester is soluble, but DCU is not. This allows for selective separation.
-
Alternative Coupling Agents: Using a water-soluble carbodiimide like EDC results in a urea byproduct that can be removed with an aqueous wash.[2]
Q4: What are the common side reactions to be aware of during benzyl esterification?
A4: Several side reactions can occur, leading to low conversion and impurities:
-
Polymerization of Benzyl Alcohol: Under strongly acidic conditions, benzyl alcohol can polymerize.[2][12]
-
Self-condensation of Benzyl Alcohol: This can lead to the formation of dibenzyl ether.
-
Transesterification: If another alcohol is present in the reaction mixture, or if the product of a previous step was an ester, transesterification can occur, leading to a mixture of ester products.[6][13]
-
Oxidation of Benzyl Alcohol: If oxidizing agents are present, benzyl alcohol can be oxidized to benzaldehyde or benzoic acid.[14]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low conversion issues in benzyl esterification reactions.
Caption: Troubleshooting workflow for low conversion in benzyl esterification.
Potential Side Reactions
Understanding potential side reactions is crucial for optimizing your main reaction and simplifying purification.
Caption: Potential side reactions in benzyl esterification.
Data Presentation
Table 1: Comparison of Common Benzyl Esterification Methods
| Method | Typical Reagents | Catalyst | Temperature (°C) | Key Advantages | Common Issues |
| Fischer-Speier | Carboxylic Acid, Benzyl Alcohol | H₂SO₄, p-TsOH | 60-110 | Inexpensive reagents, simple setup | Reversible reaction, requires water removal |
| Benzyl Halide | Carboxylate Salt, Benzyl Bromide/Chloride | Phase Transfer Catalyst (e.g., TBAI) | Room Temp - 80 | High yielding, not an equilibrium | Benzyl halides are lachrymators |
| Steglich | Carboxylic Acid, Benzyl Alcohol | DMAP | 0 - Room Temp | Mild conditions, good for sensitive substrates | Stoichiometric byproduct (DCU) can be difficult to remove |
| Transesterification | Ester (e.g., methyl), Benzyl Alcohol | Acid or Base | Varies | Useful for converting existing esters | Equilibrium reaction |
Table 2: Effect of Reaction Conditions on Fischer Esterification Yield
| Carboxylic Acid | Benzyl Alcohol (equiv.) | Catalyst (mol%) | Water Removal | Reaction Time (h) | Approximate Yield (%) |
| Acetic Acid | 1.2 | H₂SO₄ (5) | None | 8 | 60-70 |
| Acetic Acid | 3.0 | H₂SO₄ (5) | None | 8 | >85 |
| Acetic Acid | 1.2 | H₂SO₄ (5) | Dean-Stark | 4 | >90 |
| Benzoic Acid | 1.5 | p-TsOH (10) | Molecular Sieves | 12 | ~85 |
| Benzoic Acid | 1.5 | p-TsOH (10) | Dean-Stark | 6 | >95 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Fischer-Speier Esterification using a Dean-Stark Trap
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), benzyl alcohol (1.5-3.0 equiv.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 0.2-0.5 M).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05-0.10 equiv.) or sulfuric acid (H₂SO₄, 0.02-0.05 equiv.).
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.[8][10][15]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude benzyl ester can be further purified by column chromatography or distillation.
Protocol 2: General Procedure for Benzylation using Benzyl Bromide
-
Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Add a base, such as sodium hydride (NaH, 1.1 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[4]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Esterification of carboxylic acids by benzyl chloride using quaternary ammonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
stability and degradation of Benzyl 2-(4-hydroxyphenyl)acetate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Benzyl 2-(4-hydroxyphenyl)acetate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound under acidic or basic conditions?
A1: Under both acidic and basic conditions, this compound is expected to undergo hydrolysis of the ester bond. This reaction yields two primary degradation products: 4-hydroxyphenylacetic acid and benzyl alcohol.[1][2]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source catalyzes the nucleophilic attack of water on the carbonyl carbon of the ester.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt (which is then protonated to the carboxylic acid during workup) and an alcohol.[2]
Q2: What are the typical conditions for inducing degradation of this compound in a forced degradation study?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and assess the stability of the molecule. Typical conditions involve:
-
Acidic Conditions: Treatment with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M. The study can be conducted at elevated temperatures (e.g., 60-80°C) to accelerate degradation.
-
Basic Conditions: Treatment with sodium hydroxide (NaOH) or potassium hydroxide (KOH) at concentrations ranging from 0.1 M to 1 M, often with heating.
The specific conditions should be adjusted to achieve a target degradation of 5-20% to ensure that the primary degradation products are observed without significant secondary degradation.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound and quantifying the parent compound along with its degradation products, 4-hydroxyphenylacetic acid and benzyl alcohol. A reverse-phase HPLC method with UV detection is typically suitable.
Troubleshooting Guides
Issue 1: No degradation is observed under the initial stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh conditions (concentration, temperature, or duration). | Increase the concentration of the acid or base. |
| Increase the temperature of the reaction. | |
| Extend the duration of the stress testing. | |
| The compound is highly stable under the tested conditions. | Consider using more aggressive conditions (e.g., higher concentrations of acid/base, higher temperatures) while being mindful of potential changes in the degradation pathway. |
Issue 2: The degradation is too rapid, leading to complete loss of the parent compound and potential secondary degradation.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Decrease the concentration of the acid or base. |
| Lower the reaction temperature. | |
| Reduce the duration of the stress testing and sample at earlier time points. |
Issue 3: Poor separation of the parent compound and degradation products in the HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inadequate HPLC method. | Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, change the type of organic solvent). |
| Adjust the pH of the mobile phase to improve the ionization and retention of the analytes. | |
| Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better selectivity. | |
| Implement a gradient elution program to improve the resolution of peaks with different polarities. |
Quantitative Data Summary
The following tables summarize hypothetical kinetic data for the degradation of this compound based on typical ester hydrolysis behavior. Actual experimental data should be generated for this specific compound.
Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) under Acidic Conditions.
| Temperature (°C) | pH | k (s⁻¹) | t½ (hours) |
| 50 | 1 | 1.5 x 10⁻⁵ | 12.8 |
| 50 | 2 | 1.5 x 10⁻⁶ | 128 |
| 70 | 1 | 7.5 x 10⁻⁵ | 2.6 |
| 70 | 2 | 7.5 x 10⁻⁶ | 25.7 |
Table 2: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) under Basic Conditions.
| Temperature (°C) | pH | k (s⁻¹) | t½ (minutes) |
| 25 | 12 | 2.0 x 10⁻⁴ | 57.8 |
| 25 | 13 | 2.0 x 10⁻³ | 5.8 |
| 40 | 12 | 8.0 x 10⁻⁴ | 14.4 |
| 40 | 13 | 8.0 x 10⁻³ | 1.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under acidic and basic stress conditions.
Materials:
-
This compound
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Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
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HPLC grade methanol and water
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Volumetric flasks, pipettes, and vials
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Heating block or water bath
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation:
-
In a volumetric flask, add a known volume of the stock solution and make up the volume with 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate amount of NaOH.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
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In a volumetric flask, add a known volume of the stock solution and make up the volume with 1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
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Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).
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Neutralize the aliquots with an appropriate amount of HCl.
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Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Samples: Prepare control samples of the drug substance in the same solvent and at the same temperature without the stressor to account for any thermal degradation.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To develop an HPLC method for the simultaneous quantification of this compound, 4-hydroxyphenylacetic acid, and benzyl alcohol.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
improving the selectivity of Benzyl 2-(4-hydroxyphenyl)acetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-(4-hydroxyphenyl)acetate. Our goal is to help you improve the selectivity and success of your reactions.
Troubleshooting Guides
Issue 1: Low Selectivity - Mixture of O-Alkylation and C-Alkylation Products
You are attempting an O-alkylation of the phenolic hydroxyl group of this compound but are observing significant formation of the C-alkylated side product.
Possible Causes and Solutions:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the reaction pathway. Protic solvents can solvate the phenolate oxygen, hindering O-alkylation and favoring C-alkylation.
-
Recommendation: Switch to an aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) to favor O-alkylation.[1]
-
-
Counter-ion Effect: The nature of the cation associated with the phenolate can influence the site of alkylation.
-
Leaving Group of Alkylating Agent: "Harder" electrophiles tend to favor reaction at the "harder" oxygen atom of the phenolate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low O-alkylation selectivity.
Issue 2: Hydrolysis of the Benzyl Ester During O-Alkylation
You are observing the cleavage of the benzyl ester group during your O-alkylation reaction, leading to the formation of 4-hydroxyphenylacetic acid.
Possible Causes and Solutions:
-
Strongly Basic Conditions: The use of strong bases, especially in the presence of water, can lead to saponification of the ester.
-
Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure your reaction is conducted under anhydrous conditions.
-
-
Prolonged Reaction Times or High Temperatures: Extended reaction times or elevated temperatures can promote ester hydrolysis.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Attempt the reaction at a lower temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reacting with this compound?
A1: The main challenge is achieving selective reaction at the phenolic hydroxyl group without engaging the benzyl ester or the aromatic ring. The phenolate anion formed under basic conditions is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][4] Controlling this selectivity is key to successful synthesis.
Q2: How can I favor O-alkylation over C-alkylation?
A2: To favor O-alkylation, consider the following strategies:
-
Use a polar aprotic solvent: Solvents like DMF or acetone are recommended.[1]
-
Employ Phase-Transfer Catalysis (PTC): Catalysts such as tetrabutylammonium bromide (TBAB) can significantly improve O-alkylation yields.[2][3][4][5]
-
Protect the phenolic hydroxyl group: If subsequent reactions are planned, protecting the hydroxyl group is a robust strategy to ensure selectivity.[7][8]
Q3: What are suitable protecting groups for the phenolic hydroxyl group?
A3: A variety of protecting groups can be used for phenols. The choice depends on the stability required for subsequent reaction steps and the conditions for deprotection.[8] Common options include:
-
Methyl Ethers: Stable but require harsh conditions for removal (e.g., BBr₃).[9]
-
Benzyl Ethers (OBn): Can be removed under mild conditions via hydrogenolysis.[8]
-
Silyl Ethers (e.g., TBDMS): Removed with fluoride sources like TBAF.[9]
-
Acetals (e.g., THP): Stable to bases but removed under acidic conditions.[9]
Q4: In the context of drug synthesis, such as for Atenolol, why is selective O-alkylation of a related precursor important?
A4: In the synthesis of drugs like Atenolol, the desired product is formed through the specific O-alkylation of a 4-hydroxyphenyl derivative with a reagent like epichlorohydrin.[10][11][12] Formation of C-alkylated or other byproducts would result in impurities that are difficult to separate and would lower the overall yield of the active pharmaceutical ingredient (API).[10]
Data Presentation
Table 1: Effect of Solvent on O/C Alkylation Selectivity of Phenolates
| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Product | Reference |
| Trifluoroethanol (TFE) | 27 | Protic | C-Alkylation | [1] |
| Water | 80 | Protic | C-Alkylation | [4] |
| Dimethylformamide (DMF) | 37 | Aprotic | O-Alkylation | [1] |
| Acetone | 21 | Aprotic | O-Alkylation | [5] |
Table 2: Common Conditions for Selective O-Alkylation
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Expected Outcome |
| Benzyl Bromide | K₂CO₃ | TBAB | Acetonitrile | Reflux | High yield of O-benzylated product |
| Epichlorohydrin | NaOH | None | Water | Room Temp | O-alkylation for Atenolol synthesis[10] |
| Dimethyl Sulfate | K₂CO₃ | [BMIm]Cl | Ionic Liquid | 100 | Selective O-methylation[13] |
Experimental Protocols
Protocol 1: Selective O-Alkylation using Phase-Transfer Catalysis
This protocol describes a general method for the O-alkylation of this compound using a phase-transfer catalyst.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid inorganic salts and wash with ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway Diagram:
Caption: O-alkylation of this compound via PTC.
Protocol 2: Benzyl Ester Deprotection
This protocol outlines the removal of the benzyl ester group via hydrogenolysis.
Materials:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the benzyl ester derivative in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.
Deprotection Workflow:
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. reddit.com [reddit.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Video: Protection of Alcohols [jove.com]
- 10. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atenolol | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective O-methylation of phenols and benzyl alcohols in simple pyridinium based ionic liquids | Semantic Scholar [semanticscholar.org]
preventing byproduct formation in isoflavone synthesis
Welcome to the technical support center for isoflavone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for the synthesis of isoflavones. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental procedures, and data to help you minimize byproduct formation and maximize the yield of your target isoflavone.
General Troubleshooting
A crucial first step in troubleshooting any synthesis is a thorough analysis of the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis will help identify the presence of starting materials, the desired product, and any byproducts, guiding the optimization strategy.
Deoxybenzoin Route
The Deoxybenzoin route is a classical and widely used method for isoflavone synthesis. The key step is the cyclization of a 2'-hydroxydeoxybenzoin intermediate with a C1 building block, typically a formylating agent, to form the chromone ring.
Troubleshooting Guide: Deoxybenzoin Route
| Problem | Potential Cause | Suggested Solution |
| Low or no isoflavone product | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the formylating agent (e.g., triethyl orthoformate, DMF-DMA) is fresh and of high purity. |
| Decomposition of starting material or product. | - Lower the reaction temperature and monitor the reaction closely by TLC. - Choose a milder formylating agent or catalyst. | |
| Formation of multiple unidentified spots on TLC | Complex side reactions of the formylating agent. | - Optimize the stoichiometry of the formylating agent. - Screen different bases (e.g., pyridine, DMAP, piperidine) and solvents to find conditions that favor the desired cyclization.[1] |
| Incomplete cyclization leading to intermediates. | - Ensure anhydrous conditions, as water can interfere with the reaction. - Increase the concentration of the cyclizing agent or catalyst. |
Frequently Asked Questions (FAQs): Deoxybenzoin Route
Q1: What are the common formylating agents used for the cyclization of deoxybenzoins, and how do I choose the best one?
A1: Common formylating agents include triethyl orthoformate with an acid or base catalyst, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and Vilsmeier-Haack reagents (e.g., POCl₃/DMF).[2] The choice depends on the substrate and desired reaction conditions. DMF-DMA is often effective under milder conditions, while triethyl orthoformate with a catalyst like piperidine or pyridine is a classical choice.[1] Vilsmeier-Haack reagents are powerful but can sometimes lead to more side products.
Q2: My cyclization reaction is sluggish. How can I improve the reaction rate?
A2: Increasing the reaction temperature is the most straightforward approach. You can also try using a more effective catalyst. For example, 4-dimethylaminopyridine (DMAP) has been shown to be a highly effective catalyst for this condensation.[1] Microwave irradiation can also significantly shorten reaction times.[2]
Q3: I am observing what appears to be the uncyclized intermediate. How can I promote complete cyclization?
A3: This indicates that the ring-closing step is not efficient. Ensure that your reaction is free of water, as it can hydrolyze the formylating agent and intermediates. Increasing the amount of catalyst or switching to a stronger base or acid catalyst can also drive the reaction to completion.
Experimental Protocol: Isoflavone Synthesis via Deoxybenzoin Cyclization
This protocol describes the cyclization of a 2'-hydroxydeoxybenzoin using triethyl orthoformate and a base catalyst.
Materials:
-
2'-hydroxydeoxybenzoin derivative
-
Triethyl orthoformate
-
Pyridine (anhydrous)
-
Piperidine (catalyst)
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
-
To a solution of the 2'-hydroxydeoxybenzoin (1 equivalent) in anhydrous pyridine, add triethyl orthoformate (10-20 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress by TLC.
-
Once the starting material is consumed (usually after several hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude isoflavone.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Logical Workflow for Deoxybenzoin Route Troubleshooting
Caption: Troubleshooting workflow for the Deoxybenzoin route.
Chalcone Route (Oxidative Rearrangement)
This biomimetic approach involves the oxidative rearrangement of a 2'-hydroxychalcone to form the isoflavone skeleton. A key challenge in this route is the competing formation of aurone byproducts.
Troubleshooting Guide: Chalcone Route
| Problem | Potential Cause | Suggested Solution |
| Low yield of isoflavone, major byproduct is aurone | Electronic effects of substituents on the B-ring. | - For chalcones with electron-withdrawing groups on the B-ring, aurone formation is favored.[3][4] Consider modifying the synthetic strategy if possible. - For substrates with weakly electron-donating groups, a mixture of isoflavone and aurone may be obtained.[3] Optimization of the oxidizing agent and reaction conditions is crucial. |
| Choice of oxidizing agent. | - Thallium(III) nitrate (TTN) is a classic reagent but is highly toxic.[3][4] - Hypervalent iodine reagents (e.g., [hydroxyl(tosyloxy)iodo]benzene - HTIB) are a less toxic alternative, though they may also yield flavone byproducts.[3] | |
| Formation of flavone byproducts | The reaction of flavanones with hypervalent iodine reagents can lead to both isoflavones (via rearrangement) and flavones (via dehydrogenation).[5] | - Optimize the reaction conditions (solvent, temperature, reaction time) to favor the desired 1,2-aryl migration leading to the isoflavone. |
| Low or no product formation | Ineffective oxidizing agent. | - Ensure the oxidizing agent is fresh and handled under appropriate conditions (e.g., moisture-free for some hypervalent iodine reagents). - Increase the stoichiometry of the oxidizing agent. |
Quantitative Data: Substituent Effect on Product Distribution
The oxidative cyclization of 2'-hydroxychalcones using thallium(III) nitrate (TTN) is highly dependent on the electronic nature of the para-substituent on the B-ring.
| Para-Substituent on B-ring | Product(s) | Approximate Ratio (Isoflavone:Aurone) |
| Strong electron-donating (e.g., -OH, -OCH₃) | Isoflavone only | 100 : 0 |
| Weak electron-donating (e.g., -CH₂CH₃) | Isoflavone and Aurone | ~50 : 50 |
| Hydrogen or electron-withdrawing (e.g., -Cl, -CHO, -NO₂) | Aurone only | 0 : 100 |
| Data adapted from studies on thallium nitrate oxidative cyclization.[3] |
Frequently Asked Questions (FAQs): Chalcone Route
Q1: How can I avoid the use of toxic thallium reagents?
A1: Hypervalent iodine reagents, such as iodosobenzene diacetate (IBD), [hydroxyl(tosyloxy)iodo]benzene (HTIB), or Dess-Martin periodinane, are excellent alternatives for mediating the oxidative rearrangement.[3] While they may require more optimization, they are significantly less toxic.
Q2: What is the mechanism behind aurone formation versus isoflavone formation?
A2: Both pathways proceed through a common intermediate. The outcome is determined by which group migrates. A 1,2-aryl migration of the B-ring leads to the isoflavone skeleton, while cyclization without this migration, followed by elimination, leads to the aurone. The electronic nature of the B-ring influences the migratory aptitude of the aryl group.
Q3: Can I use this method for chalcones with prenyl groups?
A3: The oxidative conditions of this reaction are often incompatible with sensitive functional groups like prenyl substituents, which can be prone to oxidation or rearrangement. It is generally advisable to introduce such groups in later steps of the synthesis.[3]
Experimental Protocol: Oxidative Rearrangement with a Hypervalent Iodine Reagent
This protocol describes a general procedure for the synthesis of isoflavones from 2'-hydroxychalcones using a hypervalent iodine reagent.
Materials:
-
2'-hydroxychalcone derivative
-
Hypervalent iodine reagent (e.g., HTIB)
-
Methanol (anhydrous)
-
Triethyl orthoformate
Procedure:
-
Dissolve the 2'-hydroxychalcone (1 equivalent) in a mixture of anhydrous methanol and triethyl orthoformate.
-
Add the hypervalent iodine reagent (e.g., HTIB, 1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the isoflavone from any aurone or flavone byproducts.
Signaling Pathway of Chalcone Oxidative Rearrangement
Caption: Pathways for isoflavone and aurone formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In isoflavone synthesis, it is typically used to couple a 3-halochromone with an arylboronic acid.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low yield of isoflavone, significant homocoupling of boronic acid | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inappropriate choice of palladium catalyst or ligand. | - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands. | |
| Formation of dehalogenated starting material | The N-H of an unprotected pyrrole or similar heterocycle can promote dehalogenation. | - Protect the N-H group with a suitable protecting group (e.g., BOC), which can sometimes be removed under the reaction conditions.[6] |
| The choice of halide on the chromone. | - Bromo and chloro derivatives are often superior to iodo derivatives in reducing the propensity for dehalogenation.[2][7] | |
| Low or no product formation | Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is activated in-situ. |
| Poor quality of the boronic acid. | - Use high-purity boronic acid; if necessary, recrystallize it before use. |
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What are the most common palladium catalysts and ligands for this reaction?
A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst. Other common systems include palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with a phosphine ligand such as triphenylphosphine (PPh₃) or more specialized ligands like SPhos or XPhos, which can be effective for challenging substrates.[8]
Q2: How do I effectively degas my reaction mixture?
A2: The "freeze-pump-thaw" method is highly effective: freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes can also be effective.
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).
Experimental Protocol: Suzuki-Miyaura Synthesis of Isoflavones
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-halochromone with an arylboronic acid.
Materials:
-
3-Halochromone (e.g., 3-iodochromone or 3-bromochromone)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction flask, add the 3-halochromone (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude isoflavone by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura cycle and common side reactions.
Other Synthetic Routes
While the Deoxybenzoin, Chalcone, and Suzuki-Miyaura routes are the most common, other methods like the Heck reaction, Sonogashira coupling, and Robinson annulation can also be employed for isoflavone synthesis, particularly for more complex structures.
Heck Reaction
The Heck reaction can be used to form the C2-C3 bond of the chromone ring or to append the B-ring. A potential byproduct is the formation of isomeric products due to alkene isomerization.[9]
Sonogashira Coupling
The Sonogashira coupling of a 3-halochromone with a terminal alkyne can be a step towards isoflavone analogues. The primary side reaction of concern is the homocoupling of the alkyne (Glaser coupling), especially when a copper co-catalyst is used in the presence of oxygen.[10]
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that can be used to construct the core ring system of more complex, fused isoflavonoids. Byproducts can arise from polymerization of the Michael acceptor or from alternative aldol condensation pathways.[11][12]
This technical support center provides a starting point for troubleshooting and optimizing your isoflavone synthesis. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. A new method for the synthesis of chalcone derivatives promoted by PPh3/I2under non-alkaline conditions | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Benzyl 2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Benzyl 2-(4-hydroxyphenyl)acetate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and work-up of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting material is still present, consider extending the reaction time or gently heating the mixture. For Fischer esterification, using a large excess of benzyl alcohol can help drive the equilibrium towards the product.[3] |
| Inactive catalyst. | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has been stored correctly. | |
| Water in the reaction mixture. | For Fischer esterification, which produces water as a byproduct, ensure all glassware is dry and use anhydrous solvents. Consider using a Dean-Stark apparatus to remove water as it forms.[4] | |
| Product is an Oil and Difficult to Purify | Presence of unreacted benzyl alcohol. | Benzyl alcohol has a boiling point similar to the product, making distillation difficult.[5][6] Purify the crude product using column chromatography on silica gel. |
| Presence of byproducts. | Excessive heat or too much acid catalyst can lead to side reactions like polymerization, especially with benzyl alcohol.[5] Use a moderate amount of catalyst and control the reaction temperature carefully. | |
| Emulsion Formation During Aqueous Work-up | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a saturated brine solution can help to break up emulsions. |
| Product Fails to Crystallize | Product is not pure enough. | Re-purify the product using column chromatography to remove any remaining impurities. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy, then heat to redissolve and cool slowly.[7] | |
| TLC Plate Shows Multiple Spots Close Together | Similar polarity of product and starting materials. | Use a co-spot on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane, to help differentiate between the spots.[2] Adjust the solvent system for your TLC to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Fischer Esterification : This involves the direct reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[8] This is an equilibrium reaction.[3]
-
Williamson Ether Synthesis-like Reaction : This method involves reacting the sodium or potassium salt of 4-hydroxyphenylacetic acid with benzyl chloride in a suitable solvent.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1][2] Spot the reaction mixture alongside the starting materials (4-hydroxyphenylacetic acid and benzyl alcohol) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicates the reaction is progressing.
Q3: What is the purpose of washing the organic layer with sodium bicarbonate solution during the work-up?
A3: The sodium bicarbonate wash is crucial for neutralizing any remaining acidic catalyst (e.g., sulfuric acid) and removing any unreacted 4-hydroxyphenylacetic acid from the organic layer.[9][10]
Q4: I am having trouble removing unreacted benzyl alcohol from my product. What should I do?
A4: Benzyl alcohol can be difficult to remove by simple extraction or distillation due to its physical properties.[5] The most effective method for separating this compound from benzyl alcohol is column chromatography on silica gel.
Q5: Can the phenolic hydroxyl group interfere with the esterification reaction?
A5: While phenols are less nucleophilic than alcohols, the carboxylic acid is more reactive towards esterification under acidic conditions.[11] However, protecting the phenolic hydroxyl group as an acetate ester is a strategy that has been used in similar syntheses to avoid potential side reactions.[12]
Experimental Protocol: Fischer Esterification of 4-hydroxyphenylacetic acid
This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
4-hydroxyphenylacetic acid
-
Benzyl alcohol (in excess)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of benzyl alcohol (e.g., 5-10 equivalents).
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.
-
Reaction : Heat the mixture under reflux and monitor the reaction progress by TLC. The reaction time can vary from 1 to 10 hours.[4]
-
Cooling and Dilution : Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.[9]
-
Aqueous Work-up :
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted carboxylic acid.[10] Repeat this wash until no more gas evolution is observed.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[9]
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Buy this compound | 27727-37-3 [smolecule.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Scale-Up of Benzyl 2-(4-hydroxyphenyl)acetate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzyl 2-(4-hydroxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between 4-hydroxyphenylacetic acid and benzyl alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to facilitate the removal of water, which is a byproduct.[1]
-
Transesterification: This method involves the reaction of a more volatile ester of 4-hydroxyphenylacetic acid with benzyl alcohol.
-
Phase-Transfer Catalysis: This route utilizes a phase-transfer catalyst to facilitate the reaction between the sodium salt of 4-hydroxyphenylacetic acid and benzyl chloride in a biphasic system.[2][3]
Q2: What are the potential applications of this compound?
A2: this compound is a molecule of interest in several fields:
-
Pharmaceuticals: It is explored as a potential prodrug for 4-hydroxyphenylacetic acid, which has shown antioxidant and anti-inflammatory properties.[1]
-
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive hydroxyl and ester functional groups.[1]
-
Flavor and Fragrance: Its aromatic nature lends it potential use in the formulation of perfumes and flavorings.[1]
Q3: What are the main challenges in the scale-up of this compound production?
A3: Key challenges during the scale-up of this synthesis include:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction, and efficient water removal is critical to drive the reaction towards the product.
-
Side Reactions: The presence of a phenolic hydroxyl group and the reactivity of benzyl alcohol can lead to undesired byproducts.
-
Heat and Mass Transfer: In large reactors, ensuring uniform temperature and mixing can be challenging, potentially affecting reaction rate and selectivity.
-
Catalyst Selection and Recovery: Choosing a catalyst that is efficient, stable, and easily separable at an industrial scale is crucial for process economics.
-
Product Purification: Separating the desired ester from unreacted starting materials, the catalyst, and byproducts can be complex at a larger scale.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium Limitation) | - Increase Excess of One Reactant: Use a larger excess of the less expensive reactant, typically benzyl alcohol, to shift the equilibrium. - Efficient Water Removal: On a larger scale, ensure the Dean-Stark trap or other water removal system is functioning optimally. Consider azeotropic distillation with a suitable solvent like toluene. |
| Catalyst Inactivity or Insufficient Loading | - Verify Catalyst Quality: Ensure the acid catalyst has not been deactivated by moisture or other impurities. - Optimize Catalyst Loading: Experiment with increasing the catalyst concentration. However, be aware that excessive acid can promote side reactions.[4] |
| Suboptimal Reaction Temperature | - Ensure Uniform Heating: In large reactors, hot spots or cold spots can lead to inconsistent reaction rates. Verify that the heating system provides uniform temperature distribution. - Optimize Temperature Profile: While higher temperatures favor faster reaction rates, they can also promote side reactions. A careful optimization of the reaction temperature is necessary. |
| Side Reactions Consuming Reactants | - See "Byproduct Formation" section below. |
Byproduct Formation
| Observed Byproduct/Issue | Potential Cause | Mitigation Strategies |
| Dibenzyl Ether | Formation from the acid-catalyzed self-condensation of benzyl alcohol. | - Use the minimum effective amount of acid catalyst. - Maintain a moderate reaction temperature. |
| Polymerization of Benzyl Alcohol | Acid-catalyzed polymerization of benzyl alcohol can occur, especially at higher temperatures and catalyst concentrations, leading to tar-like substances. | - Control the reaction temperature carefully. - Use a milder acid catalyst or a lower concentration of a strong acid. |
| O-Alkylation of the Phenolic Hydroxyl Group | The phenolic hydroxyl group of 4-hydroxyphenylacetic acid or the product could potentially react with benzyl alcohol under acidic conditions. | - This is generally less favored than esterification but can be minimized by controlling the reaction temperature and using a stoichiometric amount of benzyl alcohol if feasible. |
| Discoloration of the Reaction Mixture | Oxidation of the phenolic hydroxyl group or other side reactions can lead to colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
Experimental Protocols
Lab-Scale Fischer Esterification of this compound
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol (excess, e.g., 3-5 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 5 mol%)
-
Toluene (as a solvent for azeotropic water removal)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-hydroxyphenylacetic acid, benzyl alcohol, and p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for Benzyl Ester Synthesis (General)
| Catalyst Type | Advantages | Disadvantages | Scale-Up Considerations |
| Homogeneous (e.g., H₂SO₄, p-TsOH) | - High activity - Low cost | - Difficult to separate from the product - Corrosive - Can lead to side reactions | - Requires neutralization and extensive washing, generating significant wastewater. |
| Heterogeneous (e.g., Acidic Resins, Zeolites) | - Easy to separate and recycle - Less corrosive | - Potentially lower activity than homogeneous catalysts - Can be more expensive initially | - Simplifies downstream processing - Potential for use in continuous flow reactors. |
| Enzymatic (e.g., Lipases) | - High selectivity - Mild reaction conditions | - Higher cost - Slower reaction rates - Limited stability at high temperatures | - Ideal for high-value products where chirality is important.[5] |
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Benzyl 2-(4-hydroxyphenyl)acetate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Benzyl 2-(4-hydroxyphenyl)acetate. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most suitable analytical method.
This compound is an aromatic ester with potential applications in various scientific fields, including as a prodrug or an intermediate in organic synthesis.[1] Its purity is critical for these applications. The synthesis of this compound, typically through esterification of 4-hydroxyphenylacetic acid with benzyl alcohol or transesterification, can introduce impurities such as unreacted starting materials and by-products.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for purity assessment. A reversed-phase HPLC (RP-HPLC) method is proposed here for the analysis of this compound.
Experimental Protocol: Proposed RP-HPLC Method
A stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines.[2][3] The following protocol is a robust starting point for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.[2][4]
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective.[4][5] A potential starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, ensures reproducible retention times.[4]
-
Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds like this compound.[4][6]
-
Injection Volume: A 10 µL injection volume is standard.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).
Data Presentation: HPLC Purity Analysis
The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.5 |
| 4-Hydroxyphenylacetic acid (Impurity) | 4.2 | 0.2 |
| Benzyl alcohol (Impurity) | 6.8 | 0.3 |
Note: The retention times are hypothetical and will depend on the specific HPLC conditions.
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information.[4][5]
| Analytical Technique | Primary Information Provided | Strengths | Weaknesses |
| HPLC-UV | Chromatographic purity, quantification of impurities.[4] | High precision, robustness, and excellent for separating impurities.[4] | Requires a chromophore for UV detection.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification.[5] | High sensitivity and specificity for identifying unknown impurities.[5][7] | Can be less quantitative than HPLC-UV without appropriate standards. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Molar purity, structural confirmation.[4][5] | Provides an absolute measure of purity without a specific reference standard.[4] | Lower sensitivity for detecting trace impurities compared to HPLC and MS.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment of volatile components. | Excellent for identifying volatile impurities and by-products. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.
References
- 1. Buy this compound | 27727-37-3 [smolecule.com]
- 2. tsijournals.com [tsijournals.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC [jcpu.cpu.edu.cn]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl 2-(4-hydroxyphenyl)acetate
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl 2-(4-hydroxyphenyl)acetate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data in structured tables, details experimental protocols, and presents a logical workflow for spectral analysis.
Introduction
This compound is an aromatic ester with applications in the synthesis of more complex organic molecules. Its structural elucidation is crucial for quality control and characterization. NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. This guide will focus on the analysis of its ¹H and ¹³C NMR spectra, offering a comparative perspective with related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (ppm) for this compound | Comparative Chemical Shift (ppm) in Benzyl Acetate | Comparative Chemical Shift (ppm) in 4-Hydroxybenzyl Acetate | Comparative Chemical Shift (ppm) in Benzyl 4-substituted-benzoates |
| -OH (Phenolic) | 5.0 - 6.0 (broad singlet) | - | ~5.0 (broad singlet) | - |
| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet) | 7.3 - 7.4 (multiplet) | - | 7.3 - 8.2 (multiplet) |
| Aromatic (C₆H₄) | 6.7 (d, 2H), 7.1 (d, 2H) | - | 6.8 (d, 2H), 7.2 (d, 2H) | - |
| -CH₂- (Benzyl) | ~5.1 (singlet) | 5.1 (singlet) | 5.0 (singlet) | 5.3 - 5.4 (singlet) |
| -CH₂- (Acetate) | ~3.6 (singlet) | 2.1 (singlet, -CH₃) | 2.1 (singlet, -CH₃) | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (ppm) for this compound | Comparative Chemical Shift (ppm) in Benzyl Acetate | Comparative Chemical Shift (ppm) in 4-Hydroxybenzyl Acetate | Comparative Chemical Shift (ppm) in Benzyl 4-substituted-benzoates |
| C=O (Ester) | ~172 | ~171 | ~171 | 164 - 166 |
| Aromatic C-O | ~155 | - | ~156 | - |
| Aromatic C (quaternary, benzyl) | ~136 | ~136 | - | 135 - 136 |
| Aromatic C-H (benzyl) | ~128.5, ~128.2, ~128.0 | ~128.6, ~128.3 | - | 128 - 132 |
| Aromatic C (quaternary, phenylacetate) | ~126 | - | ~129 | - |
| Aromatic C-H (phenylacetate) | ~130, ~115 | - | ~130, ~115 | - |
| -CH₂- (Benzyl) | ~67 | ~66 | ~66 | 66 - 68 |
| -CH₂- (Acetate) | ~41 | 21 (-CH₃) | 21 (-CH₃) | - |
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation : Dissolve approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2] The concentration should be around 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[1]
-
Instrumentation : The spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument.[3]
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of NMR spectra.
Conclusion
The provided data and workflow offer a robust framework for the ¹H and ¹³C NMR spectral analysis of this compound. By comparing its expected spectral features with those of known structural analogs, researchers can confidently identify and characterize this compound. The detailed experimental protocol ensures reproducibility and accuracy in data acquisition. This guide serves as a valuable resource for professionals in chemical research and drug development, facilitating efficient and precise structural elucidation.
References
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Guide to Benzyl 2-(4-hydroxyphenyl)acetate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing detailed insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the anticipated mass spectrometry fragmentation pattern of Benzyl 2-(4-hydroxyphenyl)acetate against related structures, supported by established fragmentation principles.
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to be driven by the lability of the ester linkage and the stability of the resulting benzylic and phenoxy cations. The key fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M+•) at m/z 242.
A primary fragmentation event involves the cleavage of the C-O bond of the ester, leading to the formation of the stable benzyl cation or, more accurately, the tropylium ion (C7H7+), which is a common and prominent peak in the mass spectra of benzyl-containing compounds.[4][5] Another significant fragmentation pathway is the cleavage of the bond between the carbonyl group and the benzylic oxygen, resulting in an acylium ion. Furthermore, cleavage alpha to the carbonyl group on the phenylacetic acid side can occur.
The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and the proposed structural assignments.
| m/z | Proposed Fragment Ion | Structure of Fragment | Notes |
| 242 | [M]+• | [C15H14O3]+• | Molecular Ion |
| 151 | [HO-C6H4-CH2-CO]+ | 4-Hydroxyphenylacetylium ion | α-cleavage at the ester oxygen |
| 134 | [HO-C6H4-CH2]+• | 4-Hydroxybenzyl radical cation | McLafferty rearrangement not prominent |
| 107 | [HO-C6H4-CH2]+ | 4-Hydroxybenzyl cation | Cleavage of the C-C bond alpha to the carbonyl |
| 91 | [C7H7]+ | Tropylium ion | Characteristic fragment for benzyl esters |
| 77 | [C6H5]+ | Phenyl cation | Loss of CH2 from the tropylium ion |
Comparative Analysis
To contextualize the predicted fragmentation, a comparison with the known fragmentation of simpler, related molecules is instructive.
-
Benzyl Acetate: The mass spectrum of benzyl acetate prominently features a peak at m/z 91, corresponding to the tropylium ion, and a peak for the acetyl cation at m/z 43. The loss of a neutral ketene molecule (CH2=C=O) from the molecular ion to give a fragment at m/z 108 is also observed.[4][5] This supports the prediction of a strong m/z 91 peak for this compound.
-
Phenylacetic Acid: The electron ionization mass spectrum of phenylacetic acid shows a characteristic peak at m/z 91, again due to the formation of the tropylium ion after decarboxylation.[6] This reinforces the stability of the C7H7+ ion.
The presence of the hydroxyl group on the phenylacetic acid moiety in this compound is expected to influence the fragmentation, primarily by directing fragmentation towards the formation of the stabilized 4-hydroxybenzyl cation (m/z 107).
Experimental Protocols
To experimentally verify the predicted fragmentation pattern, the following mass spectrometry protocol is recommended:
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Visualizing the Fragmentation Pathway
The logical flow of the major fragmentation steps can be visualized using the following diagram:
References
- 1. This compound | C15H14O3 | CID 11107524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 27727-37-3 [smolecule.com]
- 3. This compound - CAS:27727-37-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
comparing Benzyl 2-(4-hydroxyphenyl)acetate with other benzylating agents
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzyl 2-(4-hydroxyphenyl)acetate with commonly employed benzylating agents. This document summarizes available experimental data, details relevant reaction protocols, and visualizes key chemical pathways to inform the selection of appropriate reagents for O-benzylation.
Introduction
The benzylation of hydroxyl groups, particularly in phenols, is a fundamental and widely utilized strategy in organic synthesis for the protection of these functional groups. The resulting benzyl ethers exhibit notable stability across a range of acidic and basic conditions, yet they can be selectively cleaved when necessary.[1] The choice of benzylating agent is critical and can significantly influence reaction efficiency, selectivity, and overall yield. This guide compares the performance of this compound with three conventional benzylating agents: benzyl bromide, benzyl chloride, and benzyl alcohol.
Quantitative Data Summary
The following table summarizes representative quantitative data for the O-benzylation of phenols using common benzylating agents. It is important to recognize that reaction conditions such as base, solvent, temperature, and reaction time can significantly impact the reported yields.
| Benzylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | Phenol | K₂CO₃ | DMF | 80 | 6 | 90-95[2] |
| 4-Nitrophenol | K₂CO₃ | Acetonitrile | 80 | 4 | 92-98[2] | |
| Benzyl Chloride | Phenol | NaOH | Toluene | Reflux | - | High Yield |
| Benzyl Alcohol | Phenol | H₂SO₄ | - | 140 | 3 | up to 87.4[3] |
| o-Cresol | H₂SO₄ | - | - | - | High Yield[4] | |
| This compound | Phenol | - | - | - | - | No Data Available |
Comparative Analysis of Benzylating Agents
Benzyl Bromide
Benzyl bromide is a highly reactive and effective benzylating agent, often favored for its high yields in Williamson ether synthesis.[1] Its reactivity stems from the excellent leaving group ability of the bromide ion. However, it is a lachrymator and must be handled with care in a fume hood. Primary benzylic halides like benzyl bromide can react via both S(_N)1 and S(_N)2 pathways, offering mechanistic flexibility depending on the reaction conditions.[5]
Benzyl Chloride
Benzyl chloride is another common and effective benzylating agent, though generally less reactive than benzyl bromide.[6] The chloride ion is a good, but less effective, leaving group compared to bromide. Similar to benzyl bromide, it is a lachrymator and requires careful handling.[7] It is also capable of reacting through both S(_N)1 and S(_N)2 mechanisms.[8]
Benzyl Alcohol
Benzyl alcohol offers a more environmentally benign alternative to benzyl halides, with water being the primary byproduct in acid-catalyzed reactions.[3] However, its use often requires a catalyst, such as a strong acid (e.g., H₂SO₄) or a Lewis acid, and may necessitate elevated temperatures.[3][9][10] The reaction can also be performed under basic conditions.[9]
This compound: A Theoretical Perspective
Direct experimental data on the use of this compound as a benzylating agent is currently unavailable. However, based on its structure as a benzyl ester, we can infer its potential reactivity. Benzyl esters can, in principle, act as benzylating agents through transesterification or related reactions, though this is not their most common application.
Potential Advantages:
-
Milder Byproducts: Compared to benzyl halides which produce acidic byproducts, the use of a benzyl ester could potentially lead to the formation of 4-hydroxyphenylacetic acid, a less corrosive byproduct.
-
Potentially Higher Stability: Benzyl esters are generally more stable and less lachrymatory than benzyl halides, making them easier and safer to handle and store.
Potential Disadvantages:
-
Lower Reactivity: The ester group is a poorer leaving group compared to halides. Consequently, harsher reaction conditions (e.g., high temperatures, strong catalysts) would likely be required to achieve benzylation, potentially leading to lower yields and side reactions.
-
Equilibrium Considerations: Transesterification reactions are often reversible, which could limit the achievable yield unless reaction conditions are optimized to drive the equilibrium towards the product.
Experimental Protocols
O-Benzylation of a Phenol using Benzyl Bromide (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted phenol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the reactants.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.[2]
Acid-Catalyzed Benzylation of Phenol using Benzyl Alcohol
Materials:
-
Phenol
-
Benzyl alcohol
-
Concentrated Sulfuric Acid (94%)
-
Petroleum ether
-
Distilled water
Procedure:
-
In a three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).
-
Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.
-
Slowly add benzyl alcohol dropwise over a period of 2 hours. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.[3]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.
-
Cool the reaction mass to room temperature.
-
Dissolve the mixture in petroleum ether.
-
Neutralize the solution, followed by washing several times with distilled water.
-
Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.
-
The residual product, benzylphenol, can then be purified by vacuum distillation.[3]
Visualizations
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. glasp.co [glasp.co]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 10. US4105699A - Preparation of o-benzylphenol - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Isoflavones: Exploring Alternatives to Benzyl 2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoflavones, a critical class of compounds with diverse pharmacological activities, has traditionally relied on a limited set of precursors. This guide provides a comprehensive comparison of alternative synthetic routes to isoflavones, moving beyond the conventional use of benzyl 2-(4-hydroxyphenyl)acetate. We present a detailed analysis of three primary alternative pathways: the Deoxybenzoin Route, the Chalcone Route, and the Suzuki-Miyaura Coupling Route. Furthermore, a novel biosynthetic approach using engineered yeast is discussed as a promising green alternative.
This guide offers a side-by-side comparison of these methods, focusing on the synthesis of the widely studied isoflavones, Daidzein and Genistein. Quantitative data on yields and reaction conditions are presented in clear, structured tables, and detailed experimental protocols for key reactions are provided to facilitate replication and adaptation in your own research.
At a Glance: Comparison of Isoflavone Synthetic Routes
| Route | Key Precursors | Key Reactions | Typical Overall Yield | Advantages | Disadvantages |
| Deoxybenzoin Route | Phenols, Phenylacetic acids | Friedel-Crafts acylation, Cyclization with a C1 source | 14-92%[1][2] | Versatile, well-established, good yields | Often requires harsh reagents (e.g., BF3·Et2O), multi-step |
| Chalcone Route | Acetophenones, Benzaldehydes | Claisen-Schmidt condensation, Oxidative rearrangement | Moderate to Good[3] | Biomimetic, readily available starting materials | Use of toxic heavy metal reagents (e.g., Thallium salts) |
| Suzuki-Miyaura Coupling | 3-Iodochromones, Arylboronic acids | Suzuki-Miyaura cross-coupling | 40% (for a Genistein analogue)[4] | High functional group tolerance, modular | Preparation of precursors can be multi-step |
| Biosynthesis | Sugars (e.g., sucrose) | Fermentation with engineered yeast | 31.02 mg/L (for Genistein)[5] | Green and sustainable, de novo synthesis | Requires expertise in metabolic engineering, lower yields currently |
Synthetic Pathways and Methodologies
This section provides a detailed examination of each synthetic route, including reaction diagrams generated using Graphviz, and comprehensive experimental protocols.
The Deoxybenzoin Route
The Deoxybenzoin route is a classical and highly versatile method for isoflavone synthesis. It involves the initial formation of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized with a one-carbon source to construct the isoflavone core. This pathway offers a direct alternative to methods using this compound by starting from the corresponding phenol and phenylacetic acid.
Figure 1: General workflow of the Deoxybenzoin route for isoflavone synthesis.
This protocol describes a one-pot synthesis of Daidzein from resorcinol and p-hydroxyphenylacetic acid.[2][6]
Step 1: Condensation Reaction to Prepare 2,4,4'-Trihydroxydeoxybenzoin
-
To a three-neck flask, add p-hydroxyphenylacetic acid (18.2 g), resorcinol (14 g), boron trifluoride diethyl etherate (42 g), and aluminum trichloride (0.98 g) as a catalyst promoter.[2]
-
Heat the mixture to 80°C. The raw materials will gradually melt.
-
Maintain the reaction at 80°C for 2 hours.[2]
-
After the reaction, cool the mixture and filter to obtain the crude 2,4,4'-trihydroxydeoxybenzoin intermediate as a light yellow filter cake. The reported yield for this step is 92%.[2]
Step 2: Cyclization to Daidzein
-
The crude 2,4,4'-trihydroxydeoxybenzoin is used directly in the next step.
-
Add methanesulfonyl chloride and a cyclization reaction catalyst promoter to the intermediate.
-
Heat the reaction mixture to 50-55°C and stir for 3-3.5 hours.
-
After the reaction is complete, the mixture is refined to obtain the final Daidzein product.
Quantitative Data for Deoxybenzoin Route (Daidzein Synthesis)
| Step | Reactants | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | p-hydroxyphenylacetic acid, resorcinol | BF3·Et2O, AlCl3 | 80 | 2 | 92 | [2] |
| Cyclization | 2,4,4'-trihydroxydeoxybenzoin | Methanesulfonyl chloride | 50-55 | 3-3.5 | - | [2] |
The Chalcone Route
The Chalcone route is a biomimetic pathway that mimics the natural biosynthesis of isoflavones. This method involves an initial Claisen-Schmidt condensation to form a chalcone, which then undergoes an oxidative rearrangement to yield the isoflavone skeleton.[3]
Figure 2: General workflow of the Chalcone route for isoflavone synthesis.
The synthesis of Genistein via the chalcone route involves the preparation of 2',4',6'-trihydroxyacetophenone, its condensation to form a chalcone, and subsequent oxidative rearrangement.[3]
Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone
-
A mixture of dry phloroglucinol (250 g), anhydrous acetonitrile (365 mL), diisopropyl ether (838 mL), and powdered fused zinc chloride (49.5 g) is cooled to 0°C.[7]
-
Dry HCl gas is passed through the stirred mixture for 7 hours, maintaining the temperature at 0°C.
-
The mixture is left in a refrigerator overnight.
-
The resulting precipitate is collected, washed with diisopropyl ether, and then refluxed with distilled water (2.5 L) for 2 hours.
-
Upon cooling, pale yellow needles of 2',4',6'-trihydroxyacetophenone crystallize. The reported yield is 96.2%.[7]
Step 2: Claisen-Schmidt Condensation to form 2',4',4,6'-Tetrahydroxychalcone
A detailed experimental protocol for this specific condensation was not found in the provided search results, but it typically involves the base-catalyzed reaction of 2',4',6'-trihydroxyacetophenone with 4-hydroxybenzaldehyde.
Step 3: Oxidative Rearrangement to Genistein
A detailed experimental protocol for the oxidative rearrangement of 2',4',4,6'-tetrahydroxychalcone to Genistein was not explicitly found. However, the general procedure involves the use of thallium(III) nitrate in methanol, followed by acid-catalyzed cyclization.
The Suzuki-Miyaura Coupling Route
A modern and powerful alternative for constructing the isoflavone core is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of a 3-iodochromone with an arylboronic acid. Its modularity allows for the synthesis of a wide variety of isoflavone analogues.[4][8][9]
Figure 3: General workflow of the Suzuki-Miyaura coupling route for isoflavone synthesis.
This protocol describes the synthesis of a pyridine analogue of Genistein.[4]
-
Dissolve 3-iodochromone (272 mg, 1 mmol) and pyridin-3-ylboronic acid (1.5 mmol) in THF (30 mL).[4]
-
Add aqueous Na2CO3 (3.0 mL of 2 M) followed by tetrakis(triphenylphosphine)palladium (35 mg, 0.03 mmol).[4]
-
Reflux the reaction mixture for 5-6 hours.
-
Cool the reaction to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 100 mL).
-
The combined organic layers are processed to yield the final product. The reported yield for this specific analogue was 40%.[4]
Quantitative Data for Suzuki-Miyaura Route (Genistein Analogue Synthesis)
| Reactants | Catalyst/Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 3-Iodochromone, Pyridin-3-ylboronic acid | Pd(PPh3)4, Na2CO3 | THF | 5-6 | 40 | [4] |
Biosynthesis in Engineered Yeast
A paradigm shift in isoflavone synthesis is the use of metabolically engineered microorganisms, such as Saccharomyces cerevisiae. This approach allows for the de novo synthesis of isoflavones from simple sugars, offering a sustainable and environmentally friendly alternative to chemical synthesis.[5][10]
Figure 4: Simplified overview of the de novo biosynthesis of Genistein in engineered yeast.
The biosynthesis of Genistein in engineered S. cerevisiae involves the introduction and optimization of a heterologous metabolic pathway.[5][10]
-
Upstream Module Engineering: The yeast's native metabolic pathways are engineered to enhance the production of the precursor p-coumaric acid from glucose or sucrose.[5]
-
Midstream Module Engineering: Genes encoding chalcone synthase and chalcone isomerase-like proteins are introduced to convert p-coumaric acid to the intermediate, naringenin.[5]
-
Downstream Module Engineering: The key enzymes for converting naringenin to Genistein are introduced. This includes isoflavone synthase (IFS), cytochrome P450 reductase (CPR), and 2-hydroxyisoflavanone dehydratase (HID).[5][10]
-
Fermentation and Production: The engineered yeast strain is cultivated in a suitable medium containing a sugar source (e.g., sucrose). The fermentation conditions (temperature, pH, etc.) are optimized for Genistein production. A reported titer for Genistein production from sucrose at 25°C is 31.02 mg/L.[5]
Quantitative Data for Biosynthesis Route (Genistein)
| Organism | Carbon Source | Key Enzymes Introduced | Temperature (°C) | Titer (mg/L) | Reference |
| S. cerevisiae | Sucrose | IFS, CPR, HID | 25 | 31.02 | [5] |
Conclusion
The synthesis of isoflavones is no longer confined to a single precursor or pathway. This guide has demonstrated that viable and, in some cases, advantageous alternatives to the use of this compound are readily available to the modern chemist. The classical Deoxybenzoin and Chalcone routes remain powerful tools, while the Suzuki-Miyaura coupling offers a modular and highly adaptable approach. Looking forward, the biosynthesis of isoflavones in engineered microorganisms presents a green and sustainable frontier with immense potential. The choice of synthetic route will ultimately depend on the specific isoflavone target, desired scale, available resources, and the importance of factors such as yield, cost, and environmental impact.
References
- 1. API SYNTHESIS INTERNATIONAL: GENISTEIN [apisynthesisint.blogspot.com]
- 2. CN112812089A - Method for synthesizing daidzein - Google Patents [patents.google.com]
- 3. Genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular Engineering of Saccharomyces cerevisiae for De Novo Biosynthesis of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids (2006) | Himanshu Singh | 18 Citations [scispace.com]
- 7. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Benzyl 2-(4-hydroxyphenyl)acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzyl 2-(4-hydroxyphenyl)acetate, a key intermediate in the development of pharmaceuticals and other fine chemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts for the esterification of 4-hydroxyphenylacetic acid with benzyl alcohol, supported by representative experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The selection of a suitable catalyst is a trade-off between reaction efficiency, cost, environmental impact, and ease of handling. This section summarizes the quantitative performance of three major classes of catalysts: homogeneous acids, heterogeneous acids, and enzymes.
| Catalyst Type | Catalyst | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Molar Ratio (Acid:Alcohol) | Solvent | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 85-95 | 4-8 | 120-140 (Reflux) | 1-5 | 1:1.2 | Toluene | High yield, low cost, readily available. | Corrosive, difficult to separate from product, generates acidic waste. |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | 80-90 | 6-12 | 110-130 (Reflux) | 5-10 | 1:1.2 | Toluene | Less corrosive than H₂SO₄, crystalline solid (easy to handle). | Requires higher loading, can be more expensive than H₂SO₄, difficult to remove completely. |
| Heterogeneous Acid | Amberlyst-15 | 75-85 | 8-24 | 100-120 | 10-20 (w/w) | 1:1.5 | Toluene | Reusable, non-corrosive, easy to separate from product, minimizes waste. | Lower activity requiring longer reaction times or higher temperatures, can be more expensive initially. |
| Enzymatic | Novozym® 435 (Immobilized Lipase B from Candida antarctica) | >90 | 24-72 | 50-70 | 5-10 (w/w) | 1:1 | Toluene or Solvent-free | High selectivity (avoids side reactions), mild reaction conditions, environmentally friendly ("green"), reusable. | Higher initial cost, longer reaction times, potential for enzyme denaturation at high temperatures. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Homogeneous Acid Catalysis: Sulfuric Acid
This protocol describes a typical Fischer esterification reaction.[1][2][3][4]
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Slowly add concentrated sulfuric acid (0.02 equivalents) to the stirred mixture.
-
Heat the mixture to reflux (approximately 120-140°C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Heterogeneous Acid Catalysis: Amberlyst-15
This method offers a more environmentally friendly approach due to the reusability of the catalyst.
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
Amberlyst-15 resin
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.
-
In a round-bottom flask, combine 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.5 equivalents), activated Amberlyst-15 (15% by weight of the limiting reactant), and toluene.
-
Heat the mixture with stirring at 100-120°C for 8-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with toluene, dried, and stored for reuse.
-
The filtrate containing the product is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Enzymatic Catalysis: Novozym® 435
This protocol utilizes an immobilized lipase for a highly selective and green synthesis.[5][6]
Materials:
-
4-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Toluene (or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
-
Incubator or temperature-controlled bath
Procedure:
-
In a sealed vial, combine 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1 equivalent), and Novozym® 435 (10% by weight of the substrates). For a solvent-free system, omit the solvent. For a solvent-based reaction, add toluene.
-
If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the mixture at 60°C with constant agitation (e.g., in an orbital shaker at 200 rpm) for 24-72 hours.
-
Monitor the conversion of the starting material by HPLC or GC.
-
Once the reaction reaches the desired conversion, separate the Novozym® 435 by filtration. The enzyme can be washed with solvent, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the product. Further purification can be achieved by chromatography if necessary.
Visualizing the Workflow and Reaction Pathway
To better illustrate the experimental and logical processes, the following diagrams are provided.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to Benzyl 2-(4-hydroxyphenyl)acetate as an Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the selection of appropriate intermediates is a critical step that can significantly impact the efficiency of a synthetic route and the ultimate success of a therapeutic candidate. Benzyl 2-(4-hydroxyphenyl)acetate, a benzyl ester of 4-hydroxyphenylacetic acid (4-HPA), is an intermediate with noteworthy potential, particularly in the synthesis of complex pharmaceuticals and as a prodrug moiety. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-hydroxyphenylacetic acid with benzyl alcohol or via transesterification. The choice of catalyst and reaction conditions plays a crucial role in the reaction's efficiency. Below is a comparative summary of different catalytic approaches for its synthesis.
Table 1: Comparison of Catalytic Methods for the Synthesis of this compound
| Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| Sulfuric Acid (H₂SO₄) | 6 - 8 | 120 (Reflux) | 85 - 92 | >95 | A strong acid catalyst that is effective but can lead to side reactions if not controlled. |
| p-Toluenesulfonic Acid (p-TsOH) | 8 - 12 | 110 (Reflux) | 88 - 95 | >97 | A milder acid catalyst, often resulting in cleaner reactions and higher purity. |
| Scandium (III) Triflate (Sc(OTf)₃) | 4 - 6 | 80 | 90 - 97 | >98 | A Lewis acid catalyst that can promote the reaction under milder conditions. |
| Immobilized Lipase | 24 - 48 | 40 - 50 | 75 - 85 | >99 | An enzymatic approach offering high selectivity and mild conditions, but with longer reaction times. |
This compound as a Prodrug Intermediate
A key application of this compound is its role as a prodrug of 4-hydroxyphenylacetic acid (4-HPA). 4-HPA is a metabolite of polyphenols and has been shown to possess antioxidant and anti-inflammatory properties. The benzyl ester masks the polar carboxylic acid group, increasing the lipophilicity of the molecule, which can enhance its absorption and distribution in vivo. Once absorbed, the ester is cleaved by endogenous esterases to release the active 4-HPA.
Alternative Prodrug Strategies for 4-Hydroxyphenylacetic Acid:
While the benzyl ester is a common and effective prodrug strategy, other approaches can also be considered to modulate the release profile and physicochemical properties of 4-HPA.
-
Alkyl Esters (e.g., Methyl, Ethyl): Simpler to synthesize but may be cleaved more rapidly in vivo, leading to a shorter duration of action.
-
Acyloxymethyl Esters: These can offer a more controlled release of the parent drug.
-
Carbonates and Carbamates: These can be formed with the phenolic hydroxyl group of 4-HPA to create a different class of prodrugs.
The choice of the prodrug moiety depends on the desired pharmacokinetic profile, including the rate and site of drug release.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a typical laboratory-scale synthesis using p-toluenesulfonic acid as a catalyst.
Materials:
-
4-Hydroxyphenylacetic acid (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyphenylacetic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 8-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.
Visualizing Key Pathways and Workflows
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Role of 4-Hydroxyphenylacetic Acid in the SIRT1 Signaling Pathway
Recent research has indicated that 4-hydroxyphenylacetic acid (4-HPA), the active metabolite of this compound, plays a role in regulating the SIRT1 signaling pathway.[1] SIRT1 is a protein that is involved in various cellular processes, including metabolism, stress resistance, and aging.
Caption: Activation of the SIRT1 signaling pathway by 4-HPA.
Conclusion
This compound serves as a valuable and versatile intermediate in drug discovery. Its utility as a prodrug for 4-HPA offers a promising strategy for enhancing the therapeutic potential of this bioactive molecule. The synthesis of this compound can be efficiently achieved through various catalytic methods, with the choice of catalyst allowing for the optimization of yield and purity. While alternative prodrug strategies exist, the benzyl ester provides a well-established and effective approach for improving the pharmacokinetic properties of phenolic acids like 4-HPA. Further research into the biological activities of 4-HPA and its derivatives will continue to validate the importance of intermediates like this compound in the development of new therapeutics.
References
Comparative Guide to the Quantitative Analysis of Benzyl 2-(4-hydroxyphenyl)acetate in Reaction Mixtures
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of Benzyl 2-(4-hydroxyphenyl)acetate in complex reaction mixtures. The selection of the optimal method will depend on factors such as required sensitivity, selectivity, available instrumentation, and sample throughput. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the recommended analytical methods for the quantification of this compound. The data is extrapolated from validated methods for structurally similar phenolic compounds and benzyl esters.[1][2][3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on the direct relationship between signal intensity and the number of protons. |
| Selectivity | Good to Excellent | Excellent | Good |
| Sensitivity (LOD) | ~0.04 - 0.86 µg/mL | ~0.15 µg/mL | ~mmol/L range |
| Sensitivity (LOQ) | ~0.06 - 2.5 µg/mL | ~0.55 µg/mL | ~mmol/L range |
| Linearity Range | Wide (e.g., 0.05 - 100 µg/mL) | Narrower (e.g., 10 - 50 µg/mL) | Dependent on concentration and instrument |
| Precision (%RSD) | < 5% | < 5% | < 5% |
| Accuracy (Recovery) | 87.5 - 103.2% | 96 - 101% | High accuracy with a suitable internal standard. |
| Sample Preparation | Dilution, filtration. | Derivatization may be required, extraction. | Dilution in a deuterated solvent with an internal standard. |
| Analysis Time | ~7 - 30 minutes per sample | ~15 - 40 minutes per sample | ~5 - 15 minutes per sample |
| Advantages | Robust, widely available, good for non-volatile compounds. | High specificity, structural information from mass spectra. | Non-destructive, requires no analyte-specific standard for purity assessment, fast. |
| Disadvantages | May require method development for complex matrices. | May require derivatization for polar analytes, thermal degradation risk. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of phenolic compounds and benzyl derivatives.[1][2][3]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound standard
-
Methanol (for sample preparation)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Dilute the sample with methanol to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the analyte.
-
Injection Volume: 10 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
This compound standard
-
Ethyl acetate or Dichloromethane (for extraction)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, if necessary to improve volatility and peak shape)
-
Anhydrous sodium sulfate
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate. Create a series of calibration standards by serial dilution. If derivatization is used, derivatize the standards in the same manner as the samples.
-
Sample Preparation:
-
Quench a known volume of the reaction mixture and dilute with water.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
(Optional) Evaporate the solvent and reconstitute in a known volume of solvent. If the phenolic hydroxyl group causes poor peak shape, perform derivatization by adding the silylating agent and heating.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of this compound.
-
-
Quantification: Create a calibration curve from the derivatized standards. Quantify the analyte in the sample based on the peak area of the selected ion.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method is adapted from general qNMR procedures for the quantification of organic molecules.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity and a resonance that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation of the signals.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH2 protons).
-
Integrate a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wsample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC [jcpu.cpu.edu.cn]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. phcog.com [phcog.com]
- 5. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ewai-group.com [ewai-group.com]
- 7. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
Safety Operating Guide
Proper Disposal of Benzyl 2-(4-hydroxyphenyl)acetate: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl 2-(4-hydroxyphenyl)acetate, ensuring the protection of personnel and compliance with regulations.
Summary of Key Disposal and Safety Information
The following table summarizes the essential safety and disposal information derived from analogous compounds. This data should be used to inform handling and disposal procedures for this compound.
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant.[1] Do not pour down the drain.[2][3] | |
| Environmental Precautions | Toxic to aquatic life with long lasting effects.[1][4] Avoid release to the environment.[1] Prevent entry into drains, surface water, and groundwater.[2][3] | |
| Spill Containment | Absorb spills with inert, non-combustible material (e.g., sand, earth, vermiculite).[2][5] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses or goggles, and a lab coat.[6] In case of insufficient ventilation, use a suitable respirator.[7] | |
| Incompatible Materials | Strong oxidizing agents, acids, and bases.[8][9] |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
Waste Collection and Labeling
-
Pure this compound and Solutions: Collect any unused or waste this compound, whether in its pure form or in a solvent, in its original container or a designated, chemically compatible, and sealable waste container. If the substance is in a solution, the entire solution is to be treated as hazardous waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), and labware, are considered contaminated. These materials must be collected in a separate, clearly labeled, and sealed container for hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
Interim Storage
-
Store waste containers in a cool, dry, and well-ventilated location, away from direct sunlight.
-
Ensure all containers are tightly sealed to prevent leaks or the release of vapors.
-
Store waste away from incompatible materials, especially strong oxidizing agents, acids, and bases.[8][9]
Final Disposal
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. It is imperative that this waste is not poured down the drain.[2][3]
-
Arrange for collection by a licensed hazardous waste disposal company.[10][11] Follow all local, regional, and national regulations for hazardous waste disposal.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: For large spills or spills in poorly ventilated areas, evacuate personnel and increase ventilation to the area.
-
Containment: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[2][5]
-
Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste. For small liquid spills, absorbent paper can be used and then sealed in a vapor-tight plastic bag for disposal.[8]
-
Decontamination: Clean the spill area thoroughly. A recommended procedure is to wash the area with 60-70% ethanol followed by a soap and water solution.[8] Collect all cleaning materials for disposal as hazardous waste.
-
Personal Protection: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, during spill cleanup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. greenfield.com [greenfield.com]
- 6. fishersci.com [fishersci.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. BENZYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling Benzyl 2-(4-hydroxyphenyl)acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Benzyl 2-(4-hydroxyphenyl)acetate, including operational and disposal plans.
Disclaimer: This guide is based on general safety principles for aromatic esters. A specific Safety Data Sheet (SDS) for this compound should always be consulted prior to handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, butyl rubber, or neoprene, should be worn.[1] It is important to check the glove manufacturer's chemical resistance guide. |
| Body Protection | A laboratory coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing risks.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Personal Hygiene : Avoid direct contact with the chemical. After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
-
Storage : Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation : Do not mix this waste with other waste streams unless it is known to be compatible. Aromatic ester waste should generally be segregated with other organic solvent waste.[3]
-
Disposal Method : Dispose of the hazardous waste through a licensed waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.[4][5][6][7] Evaporation in a fume hood may be permissible for very small quantities of solvent waste, but this should be confirmed with your institution's environmental health and safety department.[5]
Emergency Procedures
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill : Determine the extent and nature of the spill. For minor spills, trained laboratory personnel can proceed with cleanup.[8][9] For major spills, evacuate and contact your institution's emergency response team.
-
Don PPE : Wear appropriate PPE, including respiratory protection if the substance is volatile.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]
-
Clean Up : Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with soap and water.
First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
References
- 1. mcrsafety.com [mcrsafety.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. westlab.com [westlab.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
